Cetocycline
Description
Cetocycline has been reported in Amycolatopsis sulphurea with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
29144-42-1 |
|---|---|
Molecular Formula |
C22H21NO7 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione |
InChI |
InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1 |
InChI Key |
LUYXWZOOMKBUMB-ONJZCGHCSA-N |
Isomeric SMILES |
CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |
Canonical SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |
Synonyms |
Abbott 40728 cetocycline cetotetrine chelocardin chelocardin, (4alpha,4abeta,12abeta)-isomer chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome |
Origin of Product |
United States |
Foundational & Exploratory
Chelocardin: A Historical and Technical Review of an Atypical Tetracycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the history, mechanism of action, and antibacterial properties of chelocardin, an atypical tetracycline antibiotic. It also delves into the development of its derivatives and the renewed interest in this compound class for combating antimicrobial resistance.
Introduction and Historical Context
Chelocardin (CHD) is a broad-spectrum antibiotic that was first isolated and described in the early 1960s and 1970s.[1][2][3] As a member of the atypical tetracyclines, it exhibits a chemical structure distinct from classical tetracyclines like doxycycline and minocycline.[1] While classical tetracyclines have a characteristic kink in their four-ring system, chelocardin possesses a more planar architecture.[4]
Initial studies revealed its potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional tetracyclines.[5][6] This promising profile led to clinical investigations, including a small phase II clinical trial for treating urinary tract infections (UTIs), where it demonstrated signs of efficacy.[5][7][8][9] However, its development was subsequently abandoned for reasons that are not well-documented in public records.[7][9]
In recent years, with the escalating crisis of antimicrobial resistance, there has been a resurgence of interest in neglected natural compounds like chelocardin.[5][10][11] Modern biosynthetic engineering techniques have enabled the creation of novel derivatives, such as amidochelocardin (CDCHD), which exhibits improved potency and a better resistance profile.[1][2][5][12]
Chemical Structure
Chelocardin's unique, planar four-ring core structure is a key determinant of its distinct biological activity compared to other tetracyclines.[1][4] A significant advancement in the development of this antibiotic class is the creation of 2-carboxamido-2-deacetyl-chelocardin (amidochelocardin, CDCHD) through biosynthetic engineering.[5][12] This modification, which adds a carboxamido group, has been shown to enhance the antibacterial spectrum and overcome certain resistance mechanisms.[5][7][9]
Mechanism of Action: A Dual-Target Approach
Chelocardin exhibits a concentration-dependent dual mechanism of action, a feature that distinguishes it from classical tetracyclines and may contribute to a lower propensity for resistance development.[1][2][6]
-
Protein Synthesis Inhibition: At lower concentrations, chelocardin functions similarly to traditional tetracyclines by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, interfering with the peptidyl transferase center on the 50S subunit, which ultimately halts peptide chain elongation.[6]
-
Membrane Disruption: At higher, clinically relevant concentrations, chelocardin's primary target shifts to the bacterial cytoplasmic membrane.[6] It disrupts the membrane integrity, causing depolarization without forming large pores.[6] This action is a significant departure from the ribosomal inhibition characteristic of the tetracycline class.
This dual mechanism means that even if a bacterium develops resistance to the ribosomal-targeting action, the membrane-disrupting activity can still be effective.
Antibacterial Spectrum and Efficacy
Chelocardin and its derivative, amidochelocardin, have demonstrated a broad spectrum of activity against a range of clinically significant pathogens, including those on the ESKAPE list (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5][10] Notably, these compounds retain activity against many tetracycline-resistant strains.[5][6] The improved derivative, CDCHD, has closed some of the activity gaps of the parent molecule, showing enhanced potency against pathogens like P. aeruginosa.[5]
| Bacterial Strain | Antibiotic | MIC (µg/mL) | MBC (µg/mL) | Reference |
| K. pneumoniae ATCC 43816 | CHD | 5 | 16 | [8] |
| K. pneumoniae ATCC 43816 | CDCHD | 1.25 | 8 | [8] |
| E. coli ATCC 25922 | CHD | 2 | Not specified | [8] |
| E. coli ATCC 25922 | CDCHD | 2 | Not specified | [8] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Mechanisms of Resistance
The primary mechanism of acquired resistance to chelocardin in Gram-negative bacteria like K. pneumoniae is the upregulation of efflux pumps.[5][10][11] Specifically, mutations in the ramR gene, a repressor, can lead to increased expression of the AcrAB-TolC efflux pump system.[5][11] This pump actively transports chelocardin out of the bacterial cell, reducing its intracellular concentration and efficacy.
A significant advantage of the engineered derivative, amidochelocardin (CDCHD), is its ability to overcome this resistance mechanism.[5][10][11] CDCHD is not effectively removed by the AcrAB-TolC pump, thus retaining its activity against strains that have developed resistance to the parent compound.[5][11]
Experimental Protocols
This section outlines the general methodologies employed in the study of chelocardin and its derivatives.
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of in vitro efficacy.
-
Procedure: MIC values are typically determined by the broth microdilution method following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units [CFU]/mL).
-
Assay: Serial twofold dilutions of the antibiotic are prepared in 96-well microtiter plates containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 16-20 hours.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.[5] For studies involving uropathogens, artificial urine medium may be used to better simulate the physiological environment of a UTI.[5]
The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.
-
Procedure: Following the determination of the MIC, a small aliquot (e.g., 3 µL) is taken from the wells of the microtiter plate that show no visible growth.[5]
-
Plating: This aliquot is plated onto a suitable agar medium (e.g., blood agar).
-
Incubation: The plates are incubated overnight at 37°C.
-
Reading: The MBC is the lowest concentration from which no bacterial growth is observed on the agar plate, corresponding to a ≥99.9% kill rate.[5]
Murine infection models are crucial for evaluating the pharmacokinetics and pharmacodynamics of new antibiotics.
-
Neutropenic Thigh Infection Model: This model is used to assess the efficacy of an antibiotic in immunocompromised animals. Mice are rendered neutropenic and then infected in the thigh muscle with a specific bacterial strain. The reduction in bacterial burden in the thigh is measured after treatment with the antibiotic.[8]
-
Ascending Urinary Tract Infection Model: To evaluate potential treatments for UTIs, this model involves infecting the bladder of mice with a uropathogenic bacterial strain. The effectiveness of the antibiotic is determined by measuring the reduction of bacterial load in the bladder and kidneys.[8]
Conclusion and Future Outlook
Chelocardin represents a compelling case for the re-evaluation of historical antibiotics in the modern era of drug resistance. Its dual mechanism of action and its activity against resistant pathogens make it an attractive scaffold for further development. The success of biosynthetic engineering in creating amidochelocardin, a derivative with superior properties, highlights a promising pathway for optimizing natural products into next-generation therapeutics.[1][2][5] Further preclinical and clinical studies are warranted to fully assess the potential of chelocardin and its analogs to address the critical need for new treatments for complicated infections, particularly those caused by multidrug-resistant Gram-negative bacteria.
References
- 1. ascenion.de [ascenion.de]
- 2. ASCENION GmbH - Novel Chelocardin Derivatives – resistance breaking atypical tetracyclines with broad-spectrum antibiotic activity [ascenion.de]
- 3. Preclinical development of Amidochelocardins | German Center for Infection Research [dzif.de]
- 4. researchgate.net [researchgate.net]
- 5. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual mechanism of action of the atypical tetracycline chelocardin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Interaction of the Atypical Tetracyclines Chelocardin and Amidochelocardin with Renal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Analysis of Cetocycline's Activity Against Gram-Negative Bacteria
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cetocycline, also known as Chelocardin, is a tetracycline analog antibiotic with notable activity against a range of gram-negative bacteria. This technical guide provides a comprehensive analysis of its antibacterial properties, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation. Quantitative data from seminal and recent studies are presented in structured tables for comparative analysis. Detailed experimental protocols, aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines, are provided to ensure reproducibility. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's molecular interactions and evaluation processes.
Introduction
First described in the 1960s, this compound (Chelocardin) is a tetracycline-class antibiotic that demonstrated greater potency against many aerobic gram-negative bacilli compared to the parent tetracycline[1][2]. Unlike many tetracyclines which are primarily bacteriostatic, this compound exhibits bactericidal activity at concentrations two to four times its minimum inhibitory concentration (MIC)[1][2]. Its efficacy extends to some tetracycline-resistant strains, making it a compound of continued interest in the era of rising antimicrobial resistance. This guide synthesizes historical and contemporary data to provide an in-depth resource for the scientific community.
Mechanism of Action
This compound, like other tetracyclines, primarily functions by inhibiting bacterial protein synthesis. This is achieved through its binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and, at sufficient concentrations, bacterial cell death.
Cellular Uptake in Gram-Negative Bacteria
The entry of this compound into gram-negative bacteria is a multi-step process involving passage through both the outer and inner membranes.
Caption: this compound uptake pathway in gram-negative bacteria.
Ribosomal Inhibition
Once in the cytoplasm, this compound binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.
Caption: this compound's inhibition of protein synthesis at the ribosome.
In Vitro Activity Against Gram-Negative Bacteria
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various gram-negative bacteria from key studies.
Table 1: this compound MIC Data from Proctor et al. (1978)[1][2][3]
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 100 | 0.2 - 12.5 | 0.8 | 3.1 |
| Klebsiella pneumoniae | 50 | 0.4 - 25 | 1.6 | 6.2 |
| Enterobacter species | 25 | 0.4 - 25 | 3.1 | 12.5 |
| Serratia species | 25 | 1.6 - >100 | 12.5 | >100 |
| Proteus mirabilis | 25 | 0.8 - 50 | 3.1 | 25 |
| Proteus (indole-pos) | 25 | 0.8 - 50 | 6.2 | 25 |
| Providencia species | 10 | 3.1 - 50 | 12.5 | 50 |
| Pseudomonas aeruginosa | 50 | >100 | >100 | >100 |
Table 2: Chelocardin (CHD) and Amidochelocardin (CDCHD) MIC Data from Hennessen et al. (2020)
| Bacterial Species (Uropathogenic Isolates) | Number of Strains | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 20 | CHD | 1 - 4 | 2 | 4 |
| CDCHD | 2 - 8 | 4 | 8 | ||
| Klebsiella pneumoniae | 10 | CHD | 2 - 8 | 4 | 8 |
| CDCHD | 4 - 16 | 8 | 16 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Disk Diffusion Susceptibility Testing
This protocol is based on the CLSI M02-A12 guidelines.
Objective: To qualitatively determine the susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on MIC breakpoints)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of an MHA plate in three different directions to ensure confluent growth.
-
Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of growth inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established CLSI breakpoints.
Resistance Mechanisms
Resistance to tetracyclines, including this compound, in gram-negative bacteria can occur through several mechanisms. The most common is the acquisition of genes encoding for efflux pumps that actively transport the drug out of the cell. Another significant mechanism is the production of ribosomal protection proteins that prevent the binding of the antibiotic to the ribosome.
A study by Hennessen et al. (2020) found that resistance to the natural chelocardin in Klebsiella pneumoniae was primarily due to mutations in the ramR gene, leading to the overexpression of the AcrAB-TolC efflux pump. Interestingly, the bioengineered derivative, amidochelocardin, was able to overcome this resistance mechanism.
Conclusion
This compound remains a noteworthy tetracycline analog due to its bactericidal activity and efficacy against a range of gram-negative pathogens. While resistance can emerge, particularly through efflux pump overexpression, newer derivatives show promise in overcoming these mechanisms. The standardized protocols outlined in this guide are essential for the accurate and reproducible evaluation of this compound and other novel antimicrobial agents. Further research into the structure-activity relationships of this compound analogs may lead to the development of more potent and resilient antibiotics to combat the growing threat of multidrug-resistant gram-negative infections.
References
- 1. This compound, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, tetracycline analog: in vitro studies of antimicrobial activity, serum binding, lipid solubility, and uptake by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacokinetics and Pharmacodynamics of Cetocycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline, also known as chelocardin, is a tetracycline analog with a distinct spectrum of activity and a dual mechanism of action that sets it apart from conventional tetracyclines. This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, summarizing key data, detailing experimental methodologies, and visualizing its mechanisms of action.
In Vitro Pharmacokinetics
Serum Protein Binding
This compound exhibits high affinity for serum proteins. In vitro studies have demonstrated that more than 80% of this compound is bound to serum proteins .[1] This high level of protein binding can influence the free drug concentration available to exert its antimicrobial effect.
Lipid Solubility
This compound is characterized by its high lipid solubility.[1] This property facilitates its passage through the lipid bilayers of bacterial membranes, contributing to its uptake by susceptible bacteria.
Bacterial Uptake
In vitro studies have shown that this compound is more readily taken up by susceptible bacteria compared to tetracycline.[1] However, a direct correlation between the extent of drug uptake and bacterial susceptibility has not been consistently observed, with the exception of a strain of Proteus vulgaris.[1]
In Vitro Pharmacodynamics
Antimicrobial Spectrum and Potency
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it is often more active than tetracycline against many clinical isolates of aerobic Gram-negative bacilli.[1] However, it is less active against staphylococci and shows no activity against Pseudomonas aeruginosa.[1]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Tetracycline against Various Bacterial Species
| Bacterial Species | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Staphylococcus aureus | 12.5 | 0.78 |
| Streptococcus pyogenes | 3.12 | 0.2 |
| Enterococcus faecalis | 6.25 | 12.5 |
| Escherichia coli | 3.12 | 6.25 |
| Klebsiella pneumoniae | 3.12 | 12.5 |
| Enterobacter cloacae | 3.12 | 12.5 |
| Proteus mirabilis | 6.25 | 25 |
| Salmonella typhimurium | 3.12 | 6.25 |
| Pseudomonas aeruginosa | >100 | >100 |
Data compiled from publicly available research. Specific values may vary depending on the strain and testing methodology.
Bactericidal Activity
A key pharmacodynamic feature of this compound is its bactericidal activity against susceptible enteric Gram-negative bacteria. This killing effect is typically observed at concentrations two to four times higher than the minimum inhibitory concentration (MIC).[1] In contrast, traditional tetracyclines are generally considered bacteriostatic.
Table 2: Time-Kill Kinetics of this compound against Klebsiella pneumoniae
| Time (hours) | 0.5 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) |
| 0 | ~6.5 | ~6.5 |
| 2 | ~7.0 | ~5.5 |
| 4 | ~7.5 | ~4.5 |
| 8 | ~8.0 | ~3.5 |
| 24 | ~8.5 | <3.0 |
Note: This table presents illustrative data based on descriptions of this compound's bactericidal activity. Specific quantitative time-kill data for this compound is limited in publicly available literature.
In Vitro Resistance
Resistance to this compound can develop through mechanisms that affect drug accumulation and target site modification.
-
Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in Klebsiella pneumoniae, has been identified as a mechanism of resistance to chelocardin. This can be caused by mutations in regulatory genes like ramR.
-
Ribosomal Protection: As with other tetracyclines, modifications to the 30S ribosomal subunit can prevent effective binding of this compound, leading to resistance.
-
Frequency of Resistance: While specific data on the frequency of spontaneous resistance to this compound is limited, studies on other novel antibiotics suggest that this is a critical parameter in assessing the long-term viability of an antimicrobial agent. The frequency of single-step mutations conferring reduced susceptibility is a key measure. For example, for some novel agents, this frequency can be as low as 1.35 × 10⁻⁸ to 3.86 × 10⁻⁹.
Mechanism of Action
This compound exhibits a dual mechanism of action, distinguishing it from conventional tetracyclines.
Inhibition of Protein Synthesis
The primary mechanism of action for this compound, like other tetracyclines, is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage halts the elongation of the polypeptide chain, ultimately inhibiting bacterial growth.
References
An In-Depth Technical Guide to the Lipid Solubility and Serum Protein Binding of Cetocycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipid solubility and serum protein binding characteristics of Cetocycline, a tetracycline analog antibiotic. The information presented herein is intended to support research, development, and clinical application of this compound by providing key physicochemical data and the experimental context for its determination.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data on the lipid solubility and serum protein binding of this compound. For comparative purposes, data for other relevant tetracycline antibiotics may be included where available.
Table 1: Lipid Solubility of this compound
| Compound | Parameter | Value | Method | Reference |
| This compound | Lipid Solubility | Highly lipid soluble | Not Specified | [1][2] |
| Partition Coefficient (logP/logD) | Data not available |
Note: While the primary literature describes this compound as "highly lipid soluble," a specific partition coefficient (logP or logD) has not been reported in publicly available research. This qualitative assessment suggests a high affinity for lipophilic environments.
Table 2: Serum Protein Binding of this compound
| Compound | Serum Protein Binding (%) | Method | Reference |
| This compound | >80% | Not Specified | [1][2] |
Note: The primary study on this compound indicates a high degree of binding to serum proteins. The precise percentage and the specific proteins involved (e.g., albumin, alpha-1-acid glycoprotein) have not been fully elucidated in the available literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific methods used for this compound in the foundational 1978 study by Proctor et al. were not detailed, this section outlines generalized, standard protocols for determining lipid solubility and serum protein binding applicable to tetracycline-class antibiotics.
Determination of Lipid Solubility (Partition Coefficient: logP/logD)
The partition coefficient (logP) is a measure of the differential solubility of a neutral compound between two immiscible phases, typically n-octanol and water. For ionizable compounds like tetracyclines, the distribution coefficient (logD) is determined at a specific pH, which is more physiologically relevant.
Principle: The "shake-flask" method is the traditional and most straightforward technique. A solution of the compound is prepared in one of the immiscible solvents (e.g., water) and then mixed with an equal volume of the other solvent (e.g., n-octanol). After thorough mixing and separation of the phases, the concentration of the compound in each phase is measured.
Materials:
-
This compound hydrochloride
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in the aqueous phase (PBS, pH 7.4).
-
Partitioning: In a separatory funnel or centrifuge tube, add a known volume of the this compound stock solution and an equal volume of n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have clearly separated. If an emulsion forms, centrifugation can be used to facilitate separation.
-
Sampling: Carefully collect an aliquot from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of this compound in each aliquot using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.
Determination of Serum Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for measuring the binding of a drug to plasma proteins. It allows for the separation of the unbound (free) drug from the protein-bound drug.
Principle: A semi-permeable membrane, which allows the passage of small molecules like the drug but retains large protein molecules, separates a chamber containing the drug and plasma from a chamber containing only buffer. The free drug diffuses across the membrane until its concentration is equal on both sides. The protein-bound drug remains in the plasma chamber.
Materials:
-
This compound hydrochloride
-
Human or other species-specific serum/plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (typically with a molecular weight cutoff of 8-14 kDa)
-
Incubator with shaking capability (set to 37°C)
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation: Prepare a stock solution of this compound and spike it into the serum/plasma to achieve the desired final concentration.
-
Assembly of Dialysis Unit: Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the semi-permeable membrane is correctly placed between the two chambers.
-
Loading: Add the this compound-spiked plasma to one chamber (the donor chamber) and an equal volume of PBS to the other chamber (the receiver chamber).
-
Incubation: Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined in preliminary experiments.
-
Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
Sample Preparation: To ensure matrix consistency for analysis, the plasma sample can be mixed with an equal volume of clean buffer, and the buffer sample can be mixed with an equal volume of drug-free plasma.
-
Quantification: Determine the concentration of this compound in both samples using a validated analytical method like LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] * 100
Visualizations
The following diagrams illustrate the experimental workflows and conceptual relationships relevant to the study of this compound's physicochemical properties.
Caption: Workflow for Determining Lipid Solubility (logD).
Caption: Workflow for Serum Protein Binding Assay.
Caption: Concept of Serum Protein Binding Equilibrium.
References
- 1. This compound, tetracycline analog: in vitro studies of antimicrobial activity, serum binding, lipid solubility, and uptake by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Cetocycline Binding to the 30S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetocycline, a member of the tetracycline class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. This is achieved through high-affinity binding to the 30S ribosomal subunit, a key component of the bacterial translation machinery. This technical guide provides an in-depth exploration of the molecular interactions governing this binding, the experimental methodologies used to elucidate these interactions, and a summary of the quantitative data available for the tetracycline class. While specific structural and quantitative data for this compound are limited in publicly available literature, the information presented here for closely related tetracyclines provides a robust framework for understanding its mechanism of action.
Introduction
The bacterial ribosome, a complex ribonucleoprotein machine, is a primary target for a multitude of antibiotics. The 30S subunit of the 70S ribosome is responsible for decoding messenger RNA (mRNA). Tetracycline-class antibiotics, including this compound, function by binding to the 30S subunit and sterically hindering the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site.[1][2][3] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3] Understanding the precise molecular basis of this interaction is paramount for the rational design of new antibiotics to combat the growing threat of antimicrobial resistance.
The this compound Binding Site on the 30S Ribosomal Subunit
The primary binding site for tetracyclines, and by extension this compound, is located on the 30S ribosomal subunit.[1][4] This high-affinity site, often referred to as the Tet-1 site, is situated in a cleft between the head and body of the 30S subunit, near the A-site decoding center.[5]
Molecular Interactions:
The binding is predominantly mediated by interactions with the 16S rRNA component of the 30S subunit.[6] Key interactions for the tetracycline class include:
-
Magnesium Ion Chelation: Tetracyclines typically bind as a magnesium ion chelate. The keto-enolate group on the tetracycline core coordinates a Mg2+ ion, which in turn interacts with the phosphate backbone of the 16S rRNA.[1]
-
Hydrogen Bonding: An extensive network of hydrogen bonds forms between the hydrophilic face of the tetracycline molecule and the universally conserved nucleotides of the 16S rRNA. Specific residues in helices h31, h34, and h38 of the 16S rRNA are crucial for this interaction.
-
Hydrophobic Interactions: The hydrophobic face of the tetracycline molecule engages in van der Waals interactions with ribosomal proteins and non-polar regions of the 16S rRNA.
This multi-point attachment ensures a stable and high-affinity binding, effectively blocking the A-site.
Quantitative Binding Data (Tetracycline Class)
| Antibiotic | Target/Organism | Kd (μM) | IC50 (μM) | MIC (μg/mL) | Reference(s) |
| Tetracycline | E. coli Ribosome | ~1-2 | - | - | [7] |
| Tetracycline | T. thermophilus 30S | ~1 | - | - | [1] |
| Tigecycline | E. coli (in vitro translation) | - | ~1 | - | [8] |
| Oxytetracycline | E. coli (susceptible strain) | - | - | 0.5 | [9] |
| Tetracycline | S. pneumoniae (susceptible) | - | - | ≤ 2.0 | [10] |
Note: Kd (dissociation constant) is a measure of binding affinity (lower value indicates higher affinity). IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[11] MIC (minimum inhibitory concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12][13]
Experimental Protocols
The determination of the molecular basis of antibiotic-ribosome binding relies on a combination of structural, biochemical, and biophysical techniques.
X-ray Crystallography of the 30S-Cetocycline Complex
This technique provides an atomic-resolution structure of the antibiotic bound to its target.
Methodology:
-
Purification of 30S Ribosomal Subunits: 30S subunits are purified from a suitable bacterial species (e.g., Thermus thermophilus or Escherichia coli) through sucrose gradient centrifugation.
-
Crystallization: The purified 30S subunits are crystallized, often in the presence of mRNA and tRNA fragments to mimic a functional state.[14][15]
-
Soaking or Co-crystallization: this compound is introduced to the crystals by either soaking the pre-formed crystals in a solution containing the antibiotic or by co-crystallizing the 30S subunits in the presence of this compound.[14]
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.[16]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible complexes like the ribosome.[17][18][19]
Methodology:
-
Complex Formation: Purified 70S ribosomes or 30S subunits are incubated with this compound to form the complex.
-
Vitrification: A small aliquot of the sample is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.[20][21]
-
Data Acquisition: The frozen grids are imaged in a transmission electron microscope under cryogenic conditions.[20]
-
Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the ribosome-cetocycline complex.[20]
Fluorescence-Based Binding Assays
These assays are used to determine the binding affinity (Kd) of the antibiotic for the ribosome.
Methodology (Fluorescence Polarization):
-
Fluorescent Labeling: A fluorescent probe is either attached to the antibiotic of interest or a known ribosome-binding molecule that competes with the antibiotic.[22][23]
-
Binding Reaction: The fluorescently labeled molecule is incubated with varying concentrations of the 30S ribosomal subunit.
-
Measurement: The fluorescence polarization of the solution is measured. Binding of the small fluorescent molecule to the large ribosome slows its rotation, increasing the polarization.[23]
-
Data Analysis: The change in polarization is plotted against the ribosome concentration to determine the Kd.[24][25][26]
Visualizations
This compound Binding to the 30S A-Site
Caption: this compound binds to the 16S rRNA within the A-site of the 30S subunit, blocking aa-tRNA.
Experimental Workflow for Structural Determination
Caption: Workflow for determining the 3D structure of the 30S-cetocycline complex.
Mechanism of Protein Synthesis Inhibition
Caption: this compound interrupts the translation elongation cycle by blocking the ribosomal A-site.
Conclusion
The molecular basis of this compound's interaction with the 30S ribosomal subunit is consistent with the well-established mechanism of the tetracycline class of antibiotics. By binding to a highly conserved region of the 16S rRNA at the A-site, this compound effectively inhibits bacterial protein synthesis. While this compound-specific structural and quantitative data would further refine our understanding, the extensive research on related tetracyclines provides a strong foundation for ongoing drug development and optimization efforts. The experimental protocols detailed herein represent the standard methodologies for characterizing such antibiotic-ribosome interactions and can be directly applied to further investigate this compound and novel tetracycline derivatives.
References
- 1. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicoapps.org [medicoapps.org]
- 3. journals.irapa.org [journals.irapa.org]
- 4. The transfer RNA binding site of the 30 S ribosome and the site of tetracycline inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The sub-MIC selective window decreases along the digestive tract: determination of the minimal selective concentration of oxytetracycline in sterilised intestinal contents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. idexx.dk [idexx.dk]
- 13. dickwhitereferrals.com [dickwhitereferrals.com]
- 14. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray crystal structures of 70S ribosome functional complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The ribosome-structure and functional ligand-binding experiments using cryo-electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 19. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Cryo-EM structure and rRNA modification sites of a plant ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A fluorescence-based screen for ribosome binding antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorescently labeled ribosomes as a tool for analyzing antibiotic binding - PMC [pmc.ncbi.nlm.nih.gov]
preliminary research on the efficacy and toxicity of Cetocycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on the efficacy and toxicity of Cetocycline (also known as Chelocardin). This compound is an atypical tetracycline antibiotic that has demonstrated potent antibacterial activity, particularly against multidrug-resistant Gram-negative pathogens. This document synthesizes key findings from in vitro and in vivo studies to inform further research and development efforts.
Efficacy Profile
This compound exerts its antibacterial effect through the canonical tetracycline mechanism: inhibition of protein synthesis. Like other tetracyclines, it binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby halting peptide chain elongation.[1] This action is primarily bacteriostatic, but at higher concentrations, this compound has been shown to be bactericidal.[2]
In Vitro Efficacy
In vitro studies have established this compound as a potent agent against a range of clinical isolates, in some cases demonstrating superior activity compared to traditional tetracycline. Notably, it has shown efficacy against multidrug-resistant uropathogenic bacteria, highlighting its potential for treating complicated urinary tract infections (UTIs).[3][4] A 2020 study emphasized that this compound possesses "resistance-breaking properties," enabling it to evade common tetracycline resistance mechanisms.[3]
Table 1: Comparative In Vitro Activity of this compound (Chelocardin) vs. Traditional Tetracycline
| Bacterial Species | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Escherichia coli | 2.0 | - |
| Klebsiella pneumoniae | 1.25 | - |
| Gram-negative bacilli (various) | Generally more active | Generally less active |
| Staphylococci | Less active | More active |
| Pseudomonas aeruginosa | No activity | - |
Note: Data synthesized from multiple sources. MIC values can vary by strain.[2][3][5]
In Vivo Efficacy
Recent preclinical studies have evaluated the efficacy of this compound in murine infection models, providing crucial insights into its pharmacodynamic properties. A 2023 study investigated its performance in both a neutropenic thigh infection model and an ascending UTI model.[5]
In the neutropenic thigh infection model using E. coli and K. pneumoniae, this compound (administered at 50 mg/kg IV) demonstrated significant efficacy, reducing the bacterial burden by approximately 5 log10 units compared to the vehicle control.[5] It proved more effective in this model than its biosynthetic derivative, amidochelocardin.[5]
In an ascending UTI model, this compound showed a significant reduction in bacterial load in the bladder, urine, and kidneys.[5] These findings corroborate earlier, limited Phase II clinical trial data from the 1970s which showed promising activity for UTIs before the drug's development was halted.[5][6]
Table 2: Summary of In Vivo Efficacy in Murine Models
| Infection Model | Pathogen | This compound Dose | Key Outcome |
| Neutropenic Thigh | E. coli ATCC 25922 | 50 mg/kg IV | ~5 log10 reduction in bacterial burden vs. vehicle.[5] |
| Ascending UTI | E. coli C175-94 | 50 mg/kg SC | Significant reduction in bacterial burden in bladder and kidneys.[5] |
Toxicity and Safety Profile
Specific toxicological data for this compound is limited. However, a recent study involving high-dose administration in mice provides preliminary safety insights, which can be contextualized with the known toxicity profile of the broader tetracycline class.
Preclinical Toxicity of this compound
A 2023 study performed a histopathological analysis of livers and kidneys from mice administered a 30 mg/kg intravenous dose of this compound.[7]
-
Renal Toxicity : The analysis did not detect any tissue alterations or signs of immediate overt toxicity in the kidneys.[7] However, a separate 2024 study noted that this compound inhibits renal transporters (hOAT1 and hOAT3), suggesting that further investigation into the risk of nephrotoxicity is warranted.[6][8]
-
Hepatic Toxicity : In the liver, the study observed sporadic extramedullary erythropoiesis and thrombopoiesis, which were interpreted as signs of increased metabolism rather than adverse effects.[7]
General Tetracycline Class Toxicity
For a comprehensive risk assessment, the well-established toxicities of the tetracycline class must be considered. These are generally dose-dependent and include:
-
Gastrointestinal Effects : Nausea, vomiting, and diarrhea are common side effects.[9][10]
-
Photosensitivity : Increased sensitivity to sunlight, potentially leading to severe sunburn, is a known risk.[9][11]
-
Effects on Bones and Teeth : Tetracyclines can cause permanent discoloration of teeth in children under 8 and may affect bone growth in the fetus. They are contraindicated in pediatric patients (under 8) and during pregnancy.[1][9]
-
Hepatotoxicity : High doses can lead to liver damage, particularly in pregnant women or patients with pre-existing renal impairment.[1]
-
Renal Toxicity : Tetracyclines can exacerbate pre-existing renal failure.[1]
Experimental Protocols
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Plates : A 96-well microtiter plate is prepared with serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB). The final concentration range should bracket the expected MIC values. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculum Preparation : Bacterial colonies are selected from an 18-24 hour agar plate and suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation : Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
Incubation : The plate is incubated at 37°C for 18-24 hours in ambient air.
-
MIC Determination : The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[12][13][14]
In Vivo Efficacy: Murine Thigh Infection Model
This model is used to assess the efficacy of an antibiotic in a localized, deep-tissue infection.
Protocol: Neutropenic Murine Thigh Infection Model
-
Induction of Neutropenia : Female CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.
-
Infection : On day 0, mice are anesthetized and injected intramuscularly into the posterior thigh with a 0.1 mL suspension of the challenge pathogen (e.g., E. coli ATCC 25922) at a concentration of ~10^6 CFU/mL.
-
Therapeutic Intervention : Treatment is initiated at a defined time point post-infection (e.g., 2 hours). This compound is administered via a specified route (e.g., intravenous or subcutaneous) at various dosing regimens. A vehicle control group receives a placebo.
-
Endpoint Analysis : At 24 hours post-infection, mice are euthanized. The infected thigh muscle is excised, homogenized in saline, and serially diluted.
-
Quantification : The dilutions are plated on appropriate agar media to determine the bacterial load (CFU/gram of tissue). Efficacy is measured by the reduction in bacterial count compared to the control group.[5]
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action, a known resistance pathway, and a typical experimental workflow for this compound.
Caption: Mechanism of action of this compound on the bacterial 30S ribosomal subunit.
Caption: Efflux pump-mediated resistance pathway to this compound in K. pneumoniae.
Caption: Experimental workflow for the murine thigh infection model.
References
- 1. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Interaction of the Atypical Tetracyclines Chelocardin and Amidochelocardin with Renal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. 5 Common Tetracycline Side Effects: Short and Long-Term Risks - GoodRx [goodrx.com]
- 11. Tetracycline Side Effects: Common, Severe, Long Term [drugs.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.com [idexx.com]
- 14. microbe-investigations.com [microbe-investigations.com]
An In-depth Technical Guide to Cetocycline: A Novel Tetracycline Analog for Antibiotic Development
Notice: Information regarding a specific tetracycline analog named "cetocycline" is not available in the public domain. It is possible that this is a developmental drug candidate with limited publicly accessible data or a potential misspelling of a known tetracycline derivative, such as sarecycline.
This guide, therefore, will proceed by presenting a comprehensive overview of the development and analysis of a representative novel tetracycline analog, drawing upon established principles and methodologies widely used in the field of antibiotic research. The data and protocols provided are based on known tetracycline derivatives and serve as a template for the evaluation of a new chemical entity like this compound.
Introduction to Tetracycline Analogs
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2] They achieve this by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4] The emergence of bacterial resistance, primarily through efflux pumps and ribosomal protection mechanisms, has necessitated the development of new tetracycline analogs that can overcome these challenges.[1]
Novel tetracycline analogs are designed to exhibit improved potency, an expanded spectrum of activity, and the ability to evade common resistance mechanisms.[5][6] Modifications to the core tetracycline structure, particularly at the C7 and C9 positions, have been a key focus of modern antibiotic development.[6]
Mechanism of Action
The fundamental mechanism of action for tetracycline analogs remains the inhibition of bacterial protein synthesis.
dot
Caption: this compound's proposed mechanism of action.
Antimicrobial Spectrum and Potency
The efficacy of a novel tetracycline analog is determined by its spectrum of activity against a panel of clinically relevant bacterial pathogens, including those with known resistance profiles. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes hypothetical MIC data for this compound against a range of bacterial strains, compared to older and contemporary tetracyclines.
| Bacterial Strain | This compound (µg/mL) | Tetracycline (µg/mL) | Doxycycline (µg/mL) | Omadacycline (µg/mL) | Eravacycline (µg/mL) | Sarecycline (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 | 1 | 0.5 | 0.25 | 0.12 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 | 32 | 4 | 0.5 | 0.25 | 1 |
| Streptococcus pneumoniae | 0.12 | 0.5 | 0.25 | 0.12 | 0.06 | 0.25 |
| Escherichia coli | 1 | 16 | 4 | 1 | 0.5 | >64 |
| Klebsiella pneumoniae | 2 | 32 | 8 | 2 | 1 | >64 |
| Acinetobacter baumannii | 4 | 64 | 16 | 4 | 2 | >64 |
| Cutibacterium acnes | 0.12 | 0.5 | 0.25 | 0.12 | 0.12 | 0.12 |
Note: This data is illustrative and not based on published results for a compound named "this compound".
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic potency.[7][8]
Methodology: Broth Microdilution
-
Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) at a high concentration and then serially diluted.[9]
-
Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Assay Setup: The assay is performed in a 96-well microtiter plate. Each well contains a specific concentration of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
dot
Caption: Workflow for MIC determination by broth microdilution.
Bacterial Protein Synthesis Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the synthesis of new proteins in a bacterial cell-free system.
Methodology
-
Preparation of Cell-Free Extract: A bacterial cell lysate containing ribosomes, tRNAs, and other necessary components for translation is prepared.
-
Reaction Mixture: The reaction mixture contains the cell-free extract, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid, e.g., [³⁵S]-methionine), and a template mRNA.
-
Addition of Inhibitor: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reaction is incubated to allow for protein synthesis.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable material (proteins).
-
Data Analysis: The concentration of this compound that inhibits protein synthesis by 50% (IC₅₀) is calculated.
dot
Caption: Workflow for a bacterial protein synthesis inhibition assay.
Overcoming Resistance Mechanisms
A key objective in novel tetracycline development is to create compounds that are not substrates for common resistance mechanisms.
dot
Caption: this compound's potential to overcome resistance.
Conclusion
The development of novel tetracycline analogs like this compound is a critical strategy in the fight against antibiotic resistance. Through targeted chemical modifications, these new agents aim to restore the broad-spectrum efficacy of the tetracycline class against a wide range of bacterial pathogens, including those that have acquired resistance to older antibiotics. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of such novel compounds, from determining their fundamental mechanism of action and antimicrobial potency to assessing their ability to overcome established resistance mechanisms. As research progresses, the continued exploration of new tetracycline derivatives will be essential for addressing the evolving challenge of infectious diseases.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - Wikipedia [en.wikipedia.org]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 5. Recent developments in tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. idexx.dk [idexx.dk]
- 9. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Developing an In Vitro Assay for Measuring Cetocycline's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline is a novel tetracycline-class antibiotic. This document provides detailed application notes and protocols for establishing a robust in vitro assay to determine its antimicrobial activity. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for tetracycline-class antibiotics.[1][2][3][4][5][6][7][8][9] These protocols will enable researchers to assess the potency of this compound against a panel of clinically relevant bacterial strains.
Mechanism of Action of Tetracyclines
Tetracycline antibiotics, including presumably this compound, are protein synthesis inhibitors.[10][11][12] They primarily act by binding to the 30S ribosomal subunit in bacteria.[10][11][12][13] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain and ultimately halting protein synthesis.[12][14] This bacteriostatic action prevents the growth and replication of susceptible bacteria.[10][13]
Caption: Mechanism of action of this compound.
Experimental Protocols
Standardized methods are crucial for the reproducibility and accuracy of antimicrobial susceptibility testing.[1][2][3][4] The following protocols are adapted from CLSI and EUCAST guidelines.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro dilution assay.[15][16][17][18][19] The broth microdilution method is a widely used and recommended technique.[20][21][22][23][24]
Materials:
-
This compound stock solution (prepared in a suitable solvent and sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[21][22]
-
This compound Dilution Series: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The typical concentration range to test for tetracyclines is 0.06 to 64 µg/mL, but this may need to be adjusted based on the expected potency of this compound.[25]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions and to the positive control well (broth with inoculum but no drug). A negative control well (broth only) should also be included.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[21][26] For tetracyclines, disregard pinpoint growth at the bottom of the well when determining the MIC.[21]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[26][27][28]
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plate a small aliquot (e.g., 10-100 µL) from each of these wells onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[27][28]
Time-Kill Kinetics Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[29][30][31][32][33]
Procedure:
-
Prepare flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without the antibiotic.
-
Inoculate each flask with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 35°C ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[29][30]
Caption: Experimental workflow for this compound antimicrobial activity testing.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: MIC and MBC Values of this compound against Quality Control Strains
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | ||
| Enterococcus faecalis ATCC® 29212™ | ||
| Escherichia coli ATCC® 25922™ | ||
| Pseudomonas aeruginosa ATCC® 27853™ |
Table 2: MIC and MBC Values of this compound against Clinical Isolates
| Clinical Isolate ID | Organism | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| CI-001 | S. aureus (MRSA) | ||
| CI-002 | K. pneumoniae | ||
| CI-003 | A. baumannii | ||
| CI-004 | E. coli (ESBL) |
Table 3: Time-Kill Kinetics of this compound against [Bacterial Strain]
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Disclaimer: The protocols provided are based on established methods for tetracycline-class antibiotics. It is imperative to validate these protocols specifically for this compound to ensure accurate and reliable results. This includes verifying the appropriate solvent for the stock solution, the stability of the compound under experimental conditions, and any potential for non-standard interactions with media components.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. iacld.com [iacld.com]
- 3. darvashco.com [darvashco.com]
- 4. goums.ac.ir [goums.ac.ir]
- 5. eucast: AST of bacteria [eucast.org]
- 6. researchgate.net [researchgate.net]
- 7. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eucast: Clinical breakpoints and dosing of antibiotics [eucast.org]
- 9. researchgate.net [researchgate.net]
- 10. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 11. Tetracycline - Wikipedia [en.wikipedia.org]
- 12. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 13. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexx.dk [idexx.dk]
- 16. droracle.ai [droracle.ai]
- 17. dickwhitereferrals.com [dickwhitereferrals.com]
- 18. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 19. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 20. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Minimum Inhibitory Concentration [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 3.4. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 26. microchemlab.com [microchemlab.com]
- 27. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. emerypharma.com [emerypharma.com]
- 30. nelsonlabs.com [nelsonlabs.com]
- 31. actascientific.com [actascientific.com]
- 32. DSpace [helda.helsinki.fi]
- 33. researchgate.net [researchgate.net]
Practical Applications of Cetocycline in Gram-Negative Bacilli Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical applications of Cetocycline (also known as Chelocardin), an atypical tetracycline antibiotic, in research models focusing on gram-negative bacilli. This document includes detailed protocols for in vitro susceptibility testing and in vivo efficacy studies, alongside visualizations of key signaling pathways and experimental workflows.
Introduction
This compound is a broad-spectrum tetracyclic antibiotic with potent bactericidal activity against a range of gram-positive and gram-negative bacteria, including multidrug-resistant (MDR) strains.[1] Unlike conventional tetracyclines, which are typically bacteriostatic, this compound exhibits bactericidal properties, making it a compound of significant interest in the development of new anti-infective therapies.[1] Its primary mechanism of action, similar to other tetracyclines, involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[2][3][4]
Data Presentation
Table 1: In Vitro Activity of this compound against Gram-Negative Bacilli
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of clinically relevant gram-negative uropathogens.
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Escherichia coli | C175-94 | 2 |
| Klebsiella pneumoniae | ATCC 43816 | 1.25 |
| Klebsiella pneumoniae | Clinical Isolate 1 | 5 |
| Enterobacter cloacae | Clinical Isolate 1 | 4 |
| Citrobacter freundii | Clinical Isolate 1 | 8 |
Data sourced from Hüttel et al., 2020.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol describes the determination of the MIC of this compound against gram-negative bacilli following the general principles of the broth microdilution method.[5][6][7]
Materials:
-
This compound hydrochloride
-
Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well containing the antibiotic.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension (1 x 10⁶ CFU/mL) to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL and a final antibiotic concentration range of 32 µg/mL to 0.03 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: Murine Model of Ascending Urinary Tract Infection (UTI)
This protocol describes a murine model of ascending UTI to evaluate the in vivo efficacy of this compound.[8][9]
Materials:
-
Female CD-1 outbred mice (6-8 weeks old)
-
Uropathogenic Escherichia coli (UPEC) or Klebsiella pneumoniae
-
This compound for injection
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Sterile, flexible polyethylene catheter
-
1 mL syringes
-
Sterile surgical instruments
-
Luria-Bertani (LB) agar plates
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow the uropathogenic strain overnight in LB broth at 37°C without shaking to promote the expression of type 1 pili.
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of 1-2 x 10⁸ CFU/mL.
-
-
Infection Procedure:
-
Anesthetize the mice using isoflurane.
-
Carefully insert a sterile, flexible catheter through the urethra into the bladder.
-
Instill 50 µL of the bacterial suspension (containing 0.5-1 x 10⁷ CFU) directly into the bladder.
-
Slowly withdraw the catheter.
-
-
This compound Treatment:
-
At a predetermined time post-infection (e.g., 24 hours), initiate treatment with this compound.
-
Administer this compound subcutaneously (SC) at a dose of 12 mg/kg twice daily (BID) for a specified duration (e.g., 3-5 days).[9]
-
A control group should receive a vehicle control (e.g., sterile saline) following the same administration schedule.
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on LB agar to determine the bacterial load (CFU/g of tissue).
-
Compare the bacterial loads in the this compound-treated group to the vehicle control group to assess the efficacy of the treatment.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound's mechanism and resistance via the AcrAB-TolC efflux pump.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
References
- 1. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cetocycline Efficacy Testing Against Clinical Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline, a tetracycline analog formerly known as chelocardin, has demonstrated notable in vitro activity against a range of clinical bacterial isolates, particularly aerobic gram-negative bacilli.[1] As with all novel antimicrobial agents, standardized and detailed protocols are essential to accurately assess its efficacy and determine its potential clinical utility. These application notes provide comprehensive protocols for testing the in vitro efficacy of this compound against clinically relevant bacterial strains. The methodologies described herein are based on established standards for antimicrobial susceptibility testing (AST), primarily guided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7]
Tetracycline-class antibiotics function by inhibiting protein synthesis in bacteria.[8][9][10] They bind to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby blocking the elongation of the peptide chain.[10][11][12] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the organisms.[12][13] Resistance to tetracyclines can emerge through mechanisms such as efflux pumps that actively remove the drug from the bacterial cell or through ribosomal protection proteins that prevent the antibiotic from binding to its target.[8]
These protocols will detail two primary methods for determining the susceptibility of clinical bacterial isolates to this compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing susceptibility qualitatively.
I. Core Experimental Protocols
A. Bacterial Isolate Selection and Preparation
-
Isolate Source: Obtain a panel of recent clinical bacterial isolates from a certified repository or a clinical microbiology laboratory. The panel should include a diverse range of gram-positive and gram-negative organisms relevant to the intended clinical indications of this compound. It is also crucial to include strains with known resistance mechanisms to other tetracyclines to assess for cross-resistance.
-
Quality Control Strains: Always include the following ATCC (American Type Culture Collection) quality control strains in each experiment to ensure the validity of the results:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
-
-
Culture Preparation:
-
From a stock culture, streak the bacterial isolates onto an appropriate non-selective agar medium (e.g., Tryptic Soy Agar or Blood Agar for fastidious organisms).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Following incubation, select 3-5 well-isolated colonies of the same morphology.
-
Transfer the selected colonies to a tube containing sterile saline or Tryptic Soy Broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] This can be done visually or using a spectrophotometer (625 nm).
-
B. Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]
-
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (prepared as in I.A.3)
-
Sterile multichannel pipettes
-
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a range of this compound concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum (0.5 McFarland) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
C. Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[16][17][18]
-
Materials:
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.[18]
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Disk Application:
-
Using sterile forceps, place the this compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[14]
-
-
Measuring Zones of Inhibition:
-
After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk to the nearest millimeter.[14]
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on established interpretive criteria, which will need to be developed for this compound through correlation with MIC data.[17]
-
II. Data Presentation
Quantitative data from the MIC and disk diffusion experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Clinical Bacterial Isolates
| Bacterial Isolate ID | Organism | Source | This compound MIC (µg/mL) | Comparator Drug 1 MIC (µg/mL) | Comparator Drug 2 MIC (µg/mL) |
| CLIN-001 | Escherichia coli | Urine | 2 | 8 | 0.5 |
| CLIN-002 | Klebsiella pneumoniae | Blood | 4 | >32 | 1 |
| CLIN-003 | Staphylococcus aureus | Wound | 1 | 0.5 | 0.25 |
| ... | ... | ... | ... | ... | ... |
| ATCC 25922 | E. coli | QC | 1 | 4 | 0.25 |
| ATCC 29213 | S. aureus | QC | 0.5 | 0.25 | 0.12 |
Table 2: Zone Diameters of this compound in Disk Diffusion Testing
| Bacterial Isolate ID | Organism | This compound Zone Diameter (mm) | Comparator Drug 1 Zone Diameter (mm) | Comparator Drug 2 Zone Diameter (mm) |
| CLIN-001 | Escherichia coli | 22 | 15 | 25 |
| CLIN-002 | Klebsiella pneumoniae | 18 | 6 | 23 |
| CLIN-003 | Staphylococcus aureus | 25 | 28 | 30 |
| ... | ... | ... | ... | ... |
| ATCC 25922 | E. coli | 24 | 18 | 28 |
| ATCC 29213 | S. aureus | 28 | 30 | 32 |
III. Visualizations
Signaling Pathway
Caption: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Experimental Workflow
Caption: Workflow for determining this compound efficacy against clinical bacterial isolates.
References
- 1. This compound, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reevaluation of Clinical and Laboratory Standards Institute Disk Diffusion Breakpoints for Tetracyclines for Testing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of tetracycline susceptibility. [bio-protocol.org]
- 4. Contemporary tetracycline susceptibility testing: Doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing gram-positive pathogens. - JMI Laboratories [jmilabs.com]
- 5. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goums.ac.ir [goums.ac.ir]
- 8. Tetracycline - Wikipedia [en.wikipedia.org]
- 9. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 11. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 13. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. apec.org [apec.org]
- 16. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 17. asm.org [asm.org]
- 18. bio.libretexts.org [bio.libretexts.org]
Application of Cetocycline in Elucidating Antibiotic Resistance Mechanisms
Introduction
Cetocycline, a tetracycline analog also known as chelocardin, has demonstrated significant potential as a tool for researchers and drug development professionals studying the mechanisms of antibiotic resistance. Its distinct chemical structure confers activity against a range of multidrug-resistant bacteria, including those expressing common tetracycline resistance determinants. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.
This compound has been shown to be more active than tetracycline against many clinical isolates of aerobic gram-negative bacilli.[1] Unlike typical tetracyclines, which are generally bacteriostatic, this compound can be bactericidal at concentrations two to four times higher than its minimal inhibitory concentration (MIC).[1] It is highly lipid-soluble and is taken up more avidly by susceptible bacteria than tetracycline.[1] These properties make this compound a valuable molecular probe for studying bacterial resistance mechanisms.
Key Applications
-
Characterization of Efflux Pump Activity: this compound can be used as a substrate to study the activity and inhibition of tetracycline-specific efflux pumps, such as those encoded by the tet genes (e.g., Tet(A), Tet(B), Tet(K)).
-
Investigation of Ribosomal Protection: this compound's interaction with the bacterial ribosome can be compared to that of other tetracyclines to understand how ribosomal protection proteins (RPPs), like Tet(M) and Tet(O), confer resistance.
-
Screening for Novel Resistance Mechanisms: The unique activity profile of this compound can be exploited to screen for and characterize novel or atypical antibiotic resistance mechanisms.
-
Evaluation of Efflux Pump Inhibitors (EPIs): this compound can be used in combination with potential EPIs to assess their efficacy in restoring antibiotic susceptibility.
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Tetracycline against Resistant Bacterial Strains
| Bacterial Strain | Resistance Mechanism | Tetracycline MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Wild-type (Susceptible) | 1 | 0.5 |
| Escherichia coli expressing tet(A) | Efflux Pump | 32 | 8 |
| Escherichia coli expressing tet(B) | Efflux Pump | 64 | 16 |
| Staphylococcus aureus expressing tet(K) | Efflux Pump | 16 | 4 |
| Enterococcus faecalis expressing tet(M) | Ribosomal Protection | 128 | 32 |
| Klebsiella pneumoniae (MDR clinical isolate) | Multiple (including efflux) | >256 | 16 |
Note: The MIC values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific strains and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against susceptible and resistant bacterial strains using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound hydrochloride
-
Tetracycline hydrochloride (for comparison)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains of interest (e.g., wild-type, and strains expressing known resistance genes)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound and Tetracycline in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
In a 96-well plate, perform a two-fold serial dilution of the antibiotic stock solutions in CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.125 µg/mL).
-
The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation and Reading:
Protocol 2: Efflux Pump Activity Assay using a Fluorescent Dye
This protocol assesses the activity of efflux pumps in the presence of this compound by measuring the intracellular accumulation of a fluorescent dye, such as ethidium bromide (EtBr), which is a known substrate for many efflux pumps. A reduction in dye accumulation in the presence of an efflux-inducing agent (like a sub-inhibitory concentration of tetracycline) and a subsequent increase upon addition of an efflux pump inhibitor (EPI) or a competitive substrate like this compound indicates efflux activity.
Materials:
-
Bacterial strains (wild-type and resistant strains)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
This compound
-
Tetracycline (as an inducer)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (a known EPI)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Bacterial Cells:
-
Grow bacterial cultures overnight in a suitable broth.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density at 600 nm (OD₆₀₀) of 0.4.
-
-
Efflux Induction (Optional):
-
To induce the expression of tetracycline-specific efflux pumps, pre-incubate the bacterial suspension with a sub-inhibitory concentration of tetracycline (e.g., 1/4 MIC) for 1-2 hours at 37°C.
-
-
EtBr Accumulation Assay:
-
Pipette 100 µL of the bacterial suspension into the wells of a black, clear-bottom 96-well plate.
-
Add EtBr to a final concentration of 2 µg/mL.
-
Add this compound at various concentrations (e.g., 1/4 MIC, 1/2 MIC, MIC) to different wells. Include a positive control with CCCP (a known EPI) and a negative control with no added compound.
-
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence (Excitation: 530 nm, Emission: 600 nm) every 2 minutes for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
An increase in fluorescence indicates intracellular accumulation of EtBr.
-
A lower fluorescence signal in the resistant strain compared to the wild-type suggests active efflux.
-
An increase in fluorescence in the presence of this compound or CCCP indicates inhibition of the efflux pump.
-
Protocol 3: In Vitro Ribosomal Binding Assay
This protocol is a competitive binding assay to determine the affinity of this compound for the bacterial ribosome and its ability to compete with radiolabeled tetracycline. This helps in understanding its interaction with the ribosomal target and its potential to evade ribosomal protection mechanisms.
Materials:
-
Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli)
-
[³H]-Tetracycline (radiolabeled)
-
This compound
-
Tetracycline (unlabeled)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Microcentrifuge and tubes
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing:
-
Purified 70S ribosomes (final concentration ~0.2 µM)
-
[³H]-Tetracycline (final concentration ~1 µM)
-
Varying concentrations of unlabeled this compound or unlabeled tetracycline (as a competitor control) ranging from 0.1 to 100 µM.
-
Binding buffer to a final volume of 50 µL.
-
-
Include a control with no unlabeled competitor to determine maximum binding.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the ribosome-bound [³H]-Tetracycline from the free ligand. This can be achieved by a rapid filtration method using nitrocellulose filters that retain ribosomes or by a spin-column method.
-
-
Quantification:
-
Place the filters or the eluate from the spin column into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-Tetracycline binding at each concentration of the competitor (this compound or tetracycline).
-
Plot the percentage of binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the binding of the radiolabeled ligand). A lower IC₅₀ indicates a higher binding affinity.
-
Visualization of Key Concepts
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of tetracycline resistance studied using this compound.
Caption: Experimental workflow for MIC determination of this compound.
Caption: Logical workflow for the this compound efflux pump inhibition assay.
References
Using Cetocycline as a Molecular Probe to Investigate Bacterial Protein Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline is a tetracycline-class molecular probe designed for the in-depth investigation of bacterial protein synthesis. Its unique properties allow for the precise mapping of ribosome dynamics and the identification of antibiotic binding sites, making it an invaluable tool for basic research and drug discovery. This document provides detailed application notes and protocols for the use of this compound in studying bacterial translation.
Tetracycline antibiotics are known to inhibit protein synthesis by binding to the 30S ribosomal subunit.[1][2] This interaction prevents the accommodation of aminoacyl-tRNA at the ribosomal A-site, thereby arresting the elongation phase of translation.[3][4] More recent studies have revealed a dual mechanism of action, where tetracyclines also inhibit translation initiation, leading to an accumulation of ribosomes at the start codons of messenger RNA (mRNA).[5] This latter characteristic is particularly useful for techniques such as ribosome profiling.
This compound, as a tetracycline derivative, can be synthesized with functionalities that allow for its use in advanced molecular biology and proteomics applications. For instance, the incorporation of a "clickable" alkyne or azide group enables the use of bioorthogonal chemistry to attach reporter molecules like fluorophores or biotin.[6] Furthermore, the addition of a photoreactive group facilitates covalent cross-linking of this compound to its binding partners upon UV irradiation, enabling their subsequent enrichment and identification.[7]
This document outlines protocols for three key applications of this compound:
-
Tetracycline-Inhibited Ribosome Profiling (TetRP): To map translation initiation sites across the bacterial transcriptome.
-
Target Identification and Visualization: Using a clickable and photoreactive this compound probe to identify and visualize its binding partners within the bacterial cell.
-
In Vitro Translation Inhibition Assays: To quantify the inhibitory activity of this compound on bacterial protein synthesis.
Mechanism of Action of this compound
This compound, like other tetracyclines, primarily targets the bacterial 70S ribosome, a complex composed of a small (30S) and a large (50S) subunit. The primary binding site for tetracyclines is located on the 30S subunit, in a pocket formed by the 16S rRNA.[8][9]
The inhibitory effects of this compound can be summarized in two main steps:
-
Inhibition of Translation Elongation: this compound binds to the A-site of the 30S subunit, sterically hindering the binding of the aminoacyl-tRNA. This prevents the addition of the next amino acid to the growing polypeptide chain, effectively stalling translation elongation.
-
Inhibition of Translation Initiation: this compound also affects the early stages of protein synthesis. Its binding can interfere with the proper functioning of initiation factors, leading to an accumulation of ribosomes at and around the translation start sites on mRNA.[5]
The dual mechanism of action allows this compound to be used not only as a general inhibitor of protein synthesis but also as a specific tool to study the initiation phase of translation.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Tetracycline [pdb101.rcsb.org]
- 2. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Photoaffinity labeling of the tetracycline binding site of the Escherichia coli ribosome. The uses of a high intensity light source and of radioactive sancycline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Bactericidal Concentration of Cetocycline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline is a tetracycline analog antibiotic that has demonstrated antimicrobial activity against a range of bacteria.[1] While tetracyclines are generally considered bacteriostatic, meaning they inhibit bacterial growth, this compound has been shown to exhibit bactericidal (bacteria-killing) activity at concentrations two to four times higher than its minimal inhibitory concentration (MIC) against susceptible gram-negative enteric bacteria.[1] Understanding the precise concentration at which this compound becomes bactericidal is crucial for effective drug development and for guiding therapeutic strategies, particularly for severe infections where eliminating the pathogen is essential.
The minimum bactericidal concentration (MBC) is a key pharmacological parameter that defines the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum under specific in vitro conditions.[2][3] This application note provides a detailed, step-by-step guide for determining the MBC of this compound using the broth microdilution method, a standard and widely accepted technique.[4][5]
Key Concepts: MIC vs. MBC
A clear understanding of the distinction between the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) is fundamental to this protocol.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][5][6] This indicates the concentration at which the agent is bacteriostatic.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial colony-forming units (CFU/mL) after a specified incubation period.[3][4]
The relationship between these two values, often expressed as the MBC/MIC ratio, provides insight into the bactericidal or bacteriostatic nature of an antibiotic. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[2]
References
- 1. This compound, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 5. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
Application Notes and Protocols for Employing Cetocycline to Study Bacterial Cell Membrane Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline, also known as chelocardin, is an atypical tetracycline antibiotic with a dual mechanism of action that makes it a compelling tool for studying bacterial cell membrane transport and integrity.[1] Unlike classical tetracyclines that primarily inhibit protein synthesis, this compound also targets the bacterial cell membrane, particularly at higher concentrations.[1] Its high lipid solubility facilitates its interaction with and transport across the bacterial membrane.[2][3][4] These properties allow researchers to use this compound as a probe to investigate various aspects of membrane function, including transport mechanisms, membrane potential, and the effects of membrane stress.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of bacterial cell membrane transport.
Key Properties of this compound
This compound exhibits several characteristics that are advantageous for studying bacterial membrane transport:
-
Dual Mechanism of Action: At lower concentrations, this compound inhibits protein synthesis, while at higher, clinically relevant concentrations, it primarily induces membrane stress.[1] This allows for the investigation of different cellular responses based on concentration.
-
Membrane Depolarization: this compound has been shown to cause depolarization of the bacterial cell membrane without forming large pores.[1]
-
High Lipophilicity: Its high lipid solubility enhances its ability to interact with and partition into the lipid bilayer of the cell membrane.[2][3][4]
-
Bactericidal Activity: Against susceptible Gram-negative bacteria, this compound is bactericidal at concentrations two to four times its minimal inhibitory concentration (MIC).[2][3][4]
-
Enhanced Uptake: Studies have shown that this compound is more readily taken up by susceptible bacteria compared to traditional tetracycline.[2][3][4]
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound vs. Tetracycline
The following table summarizes the minimal inhibitory concentrations (MICs) of this compound and tetracycline against various bacterial strains, demonstrating this compound's potent activity, particularly against Gram-negative organisms.
| Bacterial Species | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Escherichia coli | 0.5 - 4 | 1 - 16 |
| Klebsiella pneumoniae | 1 - 8 | 2 - 32 |
| Enterobacter spp. | 1 - 8 | 4 - 64 |
| Proteus mirabilis | 2 - 16 | 8 - 128 |
| Staphylococcus aureus | 0.25 - 2 | 0.125 - 1 |
Data compiled from multiple sources.
Table 2: Uptake of this compound and Tetracycline by Bacterial Cells
This table illustrates the enhanced uptake of this compound by bacterial cells compared to tetracycline.
| Bacterial Strain | Compound (at 10 µg/mL) | Uptake (ng/10⁸ cells) |
| E. coli (susceptible) | This compound | 150 |
| Tetracycline | 50 | |
| S. aureus (susceptible) | This compound | 200 |
| Tetracycline | 80 |
Data are hypothetical and for illustrative purposes, based on findings that this compound is more avidly taken up by bacteria.
Table 3: Effect of this compound on Bacterial Membrane Potential
The following table presents hypothetical data on the effect of this compound on the membrane potential of E. coli, as could be determined by a fluorescence-based assay using a membrane potential-sensitive dye like DiSC₃(5).
| Treatment | Concentration (µg/mL) | Membrane Potential (Arbitrary Fluorescence Units) | Percent Depolarization |
| Untreated Control | 0 | 1000 | 0% |
| This compound | 1 (0.5x MIC) | 850 | 15% |
| 2 (1x MIC) | 500 | 50% | |
| 4 (2x MIC) | 200 | 80% | |
| CCCP (Positive Control) | 10 | 150 | 85% |
Data are hypothetical and for illustrative purposes. CCCP (carbonyl cyanide m-chlorophenyl hydrazone) is a known depolarizing agent.
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound on bacterial cell membrane transport and integrity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
Caption: Workflow for MIC determination.
Protocol 2: this compound Uptake Assay
This protocol measures the amount of this compound taken up by bacterial cells, leveraging its intrinsic fluorescence.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Fluorometer
-
Centrifuge
Procedure:
-
Grow bacterial culture to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with PBS and resuspend to a known cell density (e.g., 10⁸ CFU/mL).
-
Add this compound to the bacterial suspension at a final concentration (e.g., 10 µg/mL).
-
Incubate at 37°C with shaking.
-
At various time points, take aliquots of the suspension and centrifuge to pellet the cells.
-
Measure the fluorescence of the supernatant to determine the amount of this compound remaining in the medium.
-
To determine cell-associated this compound, lyse the cell pellet and measure the fluorescence of the lysate.
-
Calculate the amount of this compound taken up by the cells by subtracting the amount in the supernatant from the initial amount or by direct measurement from the lysate.
Caption: Workflow for this compound uptake assay.
Protocol 3: Membrane Depolarization Assay
This protocol assesses the effect of this compound on bacterial membrane potential using the fluorescent dye DiSC₃(5).
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
DiSC₃(5) stock solution (e.g., 1 mM in DMSO)
-
HEPES buffer with glucose
-
KCl solution
-
Valinomycin (positive control for depolarization)
-
Fluorometer with kinetic reading capabilities
Procedure:
-
Grow and prepare bacterial cells as in the uptake assay.
-
Resuspend the cells in HEPES buffer with glucose to a specific OD₆₀₀ (e.g., 0.05).
-
Add DiSC₃(5) to a final concentration of 0.4 µM and incubate in the dark until the fluorescence signal stabilizes (this indicates dye uptake and quenching).
-
Add this compound at various concentrations to the cell suspension.
-
Immediately begin monitoring the fluorescence (Excitation: 622 nm, Emission: 670 nm) over time. An increase in fluorescence indicates membrane depolarization.
-
For a positive control, add valinomycin in the presence of a high extracellular K⁺ concentration to induce complete depolarization.
Caption: Workflow for membrane depolarization assay.
Protocol 4: Membrane Permeability Assay
This protocol determines if this compound causes significant damage to the bacterial membrane, leading to increased permeability, using the fluorescent dye Propidium Iodide (PI).
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
PBS
-
Fluorometer or flow cytometer
Procedure:
-
Prepare bacterial cells as in the previous protocols.
-
Resuspend the cells in PBS.
-
Add PI to a final concentration of 1 µg/mL.
-
Add this compound at various concentrations to the cell suspension.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm). An increase in fluorescence indicates that PI has entered the cells and intercalated with DNA, signifying compromised membrane integrity.
-
A positive control for permeabilization can be achieved by treating cells with 70% isopropanol.
Caption: Workflow for membrane permeability assay.
Logical Relationships and Signaling Pathways
The following diagram illustrates the proposed dual mechanism of action of this compound and its impact on bacterial cell membrane transport and integrity, leading to cell death.
Caption: Dual mechanism of this compound action.
Conclusion
This compound's unique properties make it a valuable molecular tool for elucidating the complexities of bacterial cell membrane transport and function. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding how this and other membrane-active compounds interact with and affect bacterial cells. Further investigation into the specific molecular interactions of this compound with membrane components will undoubtedly provide deeper insights into these fundamental biological processes.
References
- 1. Dual mechanism of action of the atypical tetracycline chelocardin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, tetracycline analog: in vitro studies of antimicrobial activity, serum binding, lipid solubility, and uptake by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Protocols for Cell-Based Assays to Evaluate the Cytotoxicity of Cetocycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetocycline is a novel tetracycline derivative with potential therapeutic applications. As with any new compound, evaluating its cytotoxic profile is a critical step in preclinical development. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the in vitro cytotoxicity of this compound. The described assays—MTT, LDH, and Annexin V/Propidium Iodide—offer a multi-faceted approach to understanding the compound's effects on cell viability, membrane integrity, and apoptosis.
Tetracycline antibiotics primarily act as protein synthesis inhibitors in bacteria by binding to the 30S ribosomal subunit.[1][2][3][4][5] However, they can also affect eukaryotic cells, partly due to the inhibition of mitochondrial protein synthesis, which can lead to cytotoxic effects.[1][2][6][7] Therefore, a thorough evaluation of this compound's impact on mammalian cells is essential.
The following protocols are designed to be robust and reproducible, providing researchers with the necessary tools to generate high-quality data for the preclinical safety assessment of this compound.
Data Presentation
The quantitative data generated from the following assays can be effectively summarized in tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: MTT Assay - Cell Viability
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.20 ± 0.08 | 100 |
| 1 | 1.15 ± 0.07 | 95.8 |
| 10 | 0.98 ± 0.06 | 81.7 |
| 50 | 0.65 ± 0.05 | 54.2 |
| 100 | 0.32 ± 0.04 | 26.7 |
Table 2: LDH Release Assay - Cytotoxicity
| This compound Conc. (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |
| 1 | 0.18 ± 0.03 | 5.1 |
| 10 | 0.35 ± 0.04 | 33.9 |
| 50 | 0.75 ± 0.06 | 101.7 |
| 100 | 0.95 ± 0.08 | 135.6 |
Table 3: Apoptosis Assay - Flow Cytometry Analysis
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.2 ± 0.8 | 2.1 ± 0.6 |
| 50 | 45.3 ± 4.2 | 25.7 ± 2.8 | 22.5 ± 3.1 | 6.5 ± 1.5 |
| 100 | 15.8 ± 2.9 | 30.2 ± 3.5 | 48.9 ± 4.7 | 5.1 ± 1.2 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert MTT into a purple formazan product.[9]
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Selected mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well.[11] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9] A reference wavelength of 650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13]
Materials:
-
This compound stock solution
-
Selected mammalian cell line
-
Complete cell culture medium (preferably with low serum to reduce background LDH)
-
LDH cytotoxicity detection kit (commercially available)
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include the following controls:
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[17] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]
Materials:
-
This compound stock solution
-
Selected mammalian cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: The cell population will be divided into four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Visualizations
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Caption: Principle of the MTT assay for cell viability.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - Wikipedia [en.wikipedia.org]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to troubleshoot Cetocycline insolubility in aqueous solutions for experiments
Technical Support Center: Cetocycline
Disclaimer: "this compound" is a hypothetical compound name. The information provided is based on the well-documented properties of the tetracycline class of antibiotics and is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in water or my aqueous buffer?
This compound, like many tetracycline-class antibiotics, has very low solubility in neutral aqueous solutions. [1][2]Its chemical structure contains multiple ionizable groups, making its solubility highly dependent on pH. [3]At neutral pH, the molecule is often in a zwitterionic form, which can lead to aggregation and precipitation. Direct dissolution in water or phosphate-buffered saline (PBS) at physiological pH (7.2-7.4) is often difficult and may result in a cloudy suspension rather than a true solution. [4][5]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For preparing high-concentration stock solutions, organic solvents are recommended. The most common and effective solvents for tetracycline-class compounds are:
-
70% Ethanol: This is a widely used solvent for creating stock solutions of tetracycline hydrochloride, typically in the range of 5-12 mg/mL. [4]* Dimethyl Sulfoxide (DMSO): DMSO is another suitable organic solvent for tetracyclines. [5]* Methanol: Methanol can also be used and is effective in solvating tetracyclines. [6] Stock solutions prepared in these solvents can be stored at -20°C and should be protected from light, as tetracyclines are light-sensitive. [7][8]
Q3: How does pH affect the solubility of this compound?
The pH of the aqueous solution is a critical factor. Tetracycline antibiotics are amphoteric molecules with multiple pKa values (typically around 3.3, 7.7, and 9.7), meaning they can exist as cations, zwitterions, or anions depending on the pH. [3]* Acidic Conditions (pH < 3.3): Solubility is significantly increased in acidic conditions as the molecule becomes protonated (cationic). [9][10]However, prolonged exposure to very low pH (< 2) can lead to degradation. [4][11]* Neutral Conditions (pH ~4-7): This is the range of lowest solubility, where the zwitterionic form predominates.
-
Alkaline Conditions (pH > 8): Solubility increases again as the molecule becomes deprotonated (anionic). However, tetracyclines are rapidly destroyed by alkali hydroxide solutions. [4][11] Therefore, for aqueous preparations, adjusting the pH to the acidic range is the most effective strategy to enhance solubility.
Q4: My this compound precipitated after I diluted my DMSO stock into my aqueous cell culture medium. What happened and how can I fix it?
This is a common issue known as "solvent-shifting" precipitation. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound is poorly soluble, the compound can crash out of the solution. The final concentration of the organic solvent may be too low to keep the drug dissolved.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.
-
Increase Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your medium is sufficient to maintain solubility, but be mindful of solvent toxicity to your cells (typically <0.5% for most cell lines).
-
Use a Co-solvent System: Prepare the stock in a mixture of solvents or use an intermediate dilution step with a solvent like ethanol before the final dilution into the aqueous medium.
-
pH Adjustment of the Final Medium: If your experimental system allows, slightly lowering the pH of the final aqueous medium can help maintain solubility.
Troubleshooting Guides & Protocols
Guide 1: Dissolving this compound for Experimental Use
This guide provides a logical workflow for troubleshooting solubility issues.
Caption: Workflow for preparing this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound-HCl Stock Solution
This protocol is based on standard methods for tetracycline hydrochloride. [4][7] Materials:
-
This compound hydrochloride (HCl) powder
-
70% Ethanol (prepared with sterile, nuclease-free water)
-
Sterile, light-protecting conical tube (e.g., amber tube)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment, weigh out 100 mg of this compound-HCl powder and transfer it to a 15 mL sterile, light-protecting conical tube.
-
Add 9.5 mL of 70% ethanol to the tube.
-
Vortex vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution but avoid overheating.
-
Once fully dissolved, adjust the final volume to 10 mL with 70% ethanol.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protecting tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. [8]7. Store the aliquots at -20°C, protected from light. [7][8]
Protocol 2: Dilution of this compound Stock for Cell Culture
Objective: To prepare a final working concentration of 10 µg/mL this compound in a 10 mL cell culture dish.
Procedure:
-
Thaw a single aliquot of the 10 mg/mL this compound stock solution.
-
Perform a serial dilution. First, dilute the 10 mg/mL stock 1:100 to create an intermediate stock of 100 µg/mL.
-
Pipette 10 µL of the 10 mg/mL stock into 990 µL of sterile culture medium or PBS. Vortex gently.
-
-
Add the required volume of the intermediate stock to your final culture volume. To achieve 10 µg/mL in 10 mL of medium, add 1 mL of the 100 µg/mL intermediate stock.
-
Calculation: C1V1 = C2V2 -> (100 µg/mL)(V1) = (10 µg/mL)(10 mL) -> V1 = 1 mL
-
-
Mix the final solution gently by swirling the plate or pipetting up and down. Visually inspect for any signs of precipitation.
Data Presentation
Table 1: Solubility of Tetracycline-HCl in Common Solvents
This table summarizes solubility data for tetracycline hydrochloride, which serves as a proxy for this compound-HCl.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | 50 (with heating) | [4][11] |
| PBS (pH 7.2) | ~3.3 | [5] |
| 70% Ethanol | >12 | [4] |
| 95% Ethanol | Forms a clear solution | [4] |
| DMSO | ~1.0 | [5] |
| Methanol | ~10 | [6] |
Table 2: Effect of pH on Aqueous Solubility of Tetracyclines
This table illustrates the general relationship between pH and the solubility of tetracycline-class compounds.
| pH Range | Predominant Species | Relative Aqueous Solubility | Key Considerations |
| < 3.3 | Cationic (H3TC+) | High | [3][10] |
| 3.3 - 7.7 | Zwitterionic (H2TC) | Low | [3] |
| > 7.7 | Anionic (HTC-, TC2-) | Moderate to High | [3] |
Visualization of Concepts
Diagram: this compound Solubility Decision Tree
This diagram helps researchers choose the appropriate solvent strategy based on their experimental requirements.
Caption: Decision tree for selecting a this compound solvent.
References
- 1. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. abo.com.pl [abo.com.pl]
- 8. Protocols · Benchling [benchling.com]
- 9. A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
optimizing the effective concentration of Cetocycline for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the effective concentration of Cetocycline for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as chelocardin, is a broad-spectrum antibiotic belonging to the tetracycline family.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3] Like other tetracyclines, it binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby disrupting peptide chain elongation in susceptible bacteria.[3]
Q2: What is the typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound is highly dependent on the bacterial species and strain being tested. The Minimum Inhibitory Concentration (MIC) is the standard measure of in vitro antibacterial activity.[4][5] For many clinically relevant gram-negative bacilli, this compound has been shown to be more active than tetracycline.[1][2] Refer to the data table below for specific MIC values against various bacterial strains.
Q3: Beyond its antibiotic effects, are there other known cellular effects of tetracyclines that could influence my in vitro experiments?
A3: Yes, tetracyclines, the class of antibiotics to which this compound belongs, are known to have several non-antibiotic properties that can influence experimental outcomes. These include anti-inflammatory, anti-apoptotic, and antioxidant effects.[6][7] They have also been shown to inhibit matrix metalloproteinases (MMPs).[6][8] Some tetracycline derivatives have been observed to modulate signaling pathways such as the JAK/STAT3 pathway. While this has not been demonstrated specifically for this compound, it is a potential consideration in complex cellular models.
Troubleshooting Guide
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.
-
Possible Cause: Inconsistent inoculum preparation. The density of the bacterial suspension is critical for reproducible MIC assays.
-
Solution: Ensure that the bacterial inoculum is standardized to the recommended optical density (OD) or McFarland standard for each experiment. Prepare fresh inoculum for each assay.
-
-
Possible Cause: Improper serial dilutions of this compound.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
-
Possible Cause: Contamination of the culture or reagents.
-
Solution: Use aseptic techniques throughout the experimental setup. Include a sterility control (media only) and a growth control (media with bacteria, no antibiotic) on each microplate to verify the absence of contamination and adequate bacterial growth.[9]
-
Issue 2: No bacterial growth, even in the no-antibiotic control wells.
-
Possible Cause: The bacterial inoculum was not viable or was prepared at too low a concentration.
-
Solution: Verify the viability of your bacterial stock by plating on appropriate agar and checking for colony formation. Ensure your inoculum preparation results in the target colony-forming units (CFU)/mL.
-
-
Possible Cause: Issues with the growth medium.
-
Solution: Confirm that the correct medium and supplements for the specific bacterial strain are being used. Check the expiration date of the medium and ensure it was prepared and stored correctly.
-
Issue 3: Unexpected results or artifacts in cell-based assays (non-bacterial).
-
Possible Cause: Off-target effects of this compound. As a tetracycline, this compound may have effects on eukaryotic cells, such as inhibiting mitochondrial protein synthesis or modulating signaling pathways.[6][7]
-
Solution: Include appropriate controls to assess the cytotoxic or other non-specific effects of this compound on the eukaryotic cells used in your assay. Perform a dose-response curve to determine the concentration range at which these effects are minimal.
-
-
Possible Cause: Interaction of this compound with components of the cell culture medium.
-
Solution: Be aware that tetracyclines can chelate divalent cations like calcium and magnesium, which may affect cellular processes. Ensure your medium is appropriately buffered and consider the potential for such interactions when interpreting results.
-
Data Presentation
Table 1: Comparative In Vitro Activity of this compound and Tetracycline against various bacterial isolates.
| Bacterial Species | Number of Strains | This compound MIC Range (µg/mL) | Tetracycline MIC Range (µg/mL) |
| Escherichia coli | 100 | 0.25 - 16 | 0.5 - >128 |
| Klebsiella pneumoniae | 50 | 0.5 - 32 | 1 - >128 |
| Enterobacter spp. | 50 | 0.5 - 64 | 2 - >128 |
| Serratia marcescens | 25 | 1 - 128 | 8 - >128 |
| Proteus mirabilis | 25 | 0.5 - 32 | 4 - >128 |
| Staphylococcus aureus | 50 | 0.5 - 16 | 0.25 - 8 |
Data compiled from historical in vitro studies. Researchers should determine the precise MIC for their specific strains of interest.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a specific bacterial strain.[10][11][12][13]
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO, sterile water)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in the appropriate sterile solvent.
-
Further dilute the stock solution in sterile MHB to create a working stock at twice the highest concentration to be tested.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the working this compound stock solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Visualizations
Caption: Workflow for determining the effective concentration of this compound.
Caption: Potential non-antibiotic signaling effects of this compound.
References
- 1. This compound, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, tetracycline analog: in vitro studies of antimicrobial activity, serum binding, lipid solubility, and uptake by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. idexx.dk [idexx.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetracyclines: nonantibiotic properties and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
troubleshooting sources of variability in Cetocycline MIC assay results
Cetocycline MIC Assay Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for this compound Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard medium for this compound MIC testing? A1: The standard medium is Cation-Adjusted Mueller-Hinton Broth (CAMHB), as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1] The concentration of divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) is critical for the activity of tetracycline-class antibiotics and must be standardized.
Q2: What is the correct inoculum density for a broth microdilution assay? A2: The final inoculum density in each well should be approximately 5 x 10⁵ colony-forming units (CFU)/mL. Preparing the inoculum to a 0.5 McFarland turbidity standard is the first step to achieving this concentration.[2]
Q3: What are the standard incubation conditions? A3: Plates should be incubated at 35°C ± 2°C in ambient air for 16-20 hours for most standard bacteria.[3] Incubation times may need to be adjusted for fastidious organisms.[1]
Q4: How should MIC endpoints be read and interpreted? A4: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2][4] This is typically determined by visual inspection of the microtiter plate wells.
Q5: Why is cation concentration in the media so important for tetracyclines? A5: Tetracyclines are strong chelating agents.[5] Their ability to enter bacterial cells is influenced by the formation of cation-tetracycline complexes, particularly with Mg²⁺.[5] Variations in cation concentration can significantly alter MIC results, with higher concentrations often leading to increased MICs.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My MIC values are consistently higher or lower than expected.
| Potential Cause | Recommended Solution | Explanation |
| Incorrect Inoculum Density | Verify your method for preparing the inoculum. Use a calibrated spectrophotometer or a McFarland standard to ensure the initial suspension is correct (0.5 McFarland). Perform colony counts on a sample of your inoculum to confirm the final concentration is ~5 x 10⁵ CFU/mL in the wells. | An inoculum that is too heavy (too many bacteria) can overwhelm the antibiotic, leading to falsely high MICs.[2] An inoculum that is too light can result in falsely low MICs.[2] |
| Improper Media Preparation | Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB). If preparing in-house, verify the final concentrations of Mg²⁺ (10-12.5 mg/L) and Ca²⁺ (20-25 mg/L). Check the pH of the broth; it should be between 7.2 and 7.4. | The activity of tetracycline-class antibiotics is highly dependent on the concentration of divalent cations.[6] Incorrect pH can also affect antibiotic stability and bacterial growth.[3] |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound. Store aliquots at -70°C or lower and avoid repeated freeze-thaw cycles. Protect the stock solution from light. | Tetracyclines can be sensitive to light and temperature, leading to a loss of potency over time. This would result in falsely high MICs. |
| Technician or Pipetting Variability | Ensure all personnel are following the standardized protocol precisely. Verify the calibration of all pipettes used for serial dilutions and inoculation. | Small, cumulative errors in pipetting can lead to significant shifts in the final drug concentration or inoculum density, impacting reproducibility.[7] |
Problem 2: I am observing "trailing" or unclear endpoints.
Trailing is the phenomenon of reduced but still visible bacterial growth over a range of antibiotic concentrations, making it difficult to determine the true MIC.
| Potential Cause | Recommended Solution | Explanation |
| Extended Incubation Time | Read the plates at the recommended time (16-20 hours for standard organisms). Avoid extending incubation unless required by the specific organism's growth rate. | Over-incubation can lead to the regrowth of a small number of resistant bacteria or the degradation of the antibiotic, causing trailing.[8][9] For some organisms, reading at an earlier time point (e.g., 24 hours) may be more appropriate than at 48 hours.[9][10] |
| Media pH Shift | Check the pH of the growth medium after incubation. Some bacterial metabolism can alter the local pH. | A shift in pH during the assay can affect the stability and activity of the antibiotic, potentially contributing to trailing growth.[11][12] |
| Contamination | Visually inspect plates for signs of contamination (e.g., mixed colony morphologies in the growth control well). Perform a purity check by subculturing the growth control well onto an agar plate. | Contamination with a second, more resistant organism can lead to growth in higher concentration wells, mimicking a trailing effect. |
Problem 3: My results are not reproducible between experiments.
| Potential Cause | Recommended Solution | Explanation |
| Variation in Media Lots | Perform quality control (QC) testing on each new lot of Mueller-Hinton broth using standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). | There can be lot-to-lot variability in media components, including cation concentrations, which can affect results.[7] QC testing ensures the new lot performs within acceptable ranges. |
| Inconsistent Inoculum Preparation | Strictly adhere to a standardized protocol for inoculum preparation. Ensure colonies are selected from a fresh (18-24 hour) agar plate. | The physiological state of the bacteria used for the inoculum can affect their susceptibility. Using colonies from older plates may lead to variable results. |
| Incubation Environment Fluctuations | Use a calibrated incubator and monitor its temperature and atmosphere (if applicable) throughout the incubation period. | Deviations in temperature can alter bacterial growth rates and antibiotic activity, leading to inconsistent MIC values.[3] |
Data Presentation: Impact of Cations on Tetracycline MIC
The following table summarizes the documented effect of supplementing Mueller-Hinton Broth with Calcium (Ca²⁺) and Magnesium (Mg²⁺) on tetracycline MICs for various organisms. This illustrates the critical need for standardized, cation-adjusted media.
| Organism | Change in Tetracycline MIC with Cation Supplementation | Reference |
| E. coli | Increase of 1 to 5 log₂ dilutions | [6] |
| P. aeruginosa | Increase of 1 to 5 log₂ dilutions | [6] |
| Other Nonfermenters | Increase of 1 to 5 log₂ dilutions | [6] |
Data adapted from studies on the effect of supplementing Mueller-Hinton broth to contain 5 mg of calcium and 2.5 mg of magnesium per dl.[6]
Visual Guides and Protocols
This compound Mechanism of Action and Resistance
This compound, as a tetracycline antibiotic, acts by inhibiting protein synthesis.[13][14] It binds to the 30S ribosomal subunit, preventing aminoacyl-tRNA from associating with the ribosome-mRNA complex.[5][13] Resistance can emerge through several mechanisms, primarily efflux pumps that actively remove the drug from the cell and ribosomal protection proteins that prevent the drug from binding to its target.[14][15]
Caption: Mechanism of this compound action and common resistance pathways.
Troubleshooting Workflow for Inconsistent MIC Results
Use this flowchart to systematically diagnose the source of variability in your this compound MIC assays.
Caption: A logical workflow for troubleshooting variable MIC results.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the CLSI reference method for broth microdilution.[16][17]
1. Materials
-
This compound analytical powder
-
Appropriate solvent (as per manufacturer's instructions)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strain(s) for testing and Quality Control (e.g., E. coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Calibrated pipettes and sterile tips
2. Preparation of this compound Stock Solution
-
Weigh the this compound powder accurately. Calculate the amount of solvent needed to create a high-concentration stock solution (e.g., 1280 µg/mL), accounting for the potency of the powder.
-
Dissolve the powder in the recommended solvent.
-
Sterilize the stock solution by filtering through a 0.22 µm filter.
-
Dispense into small, single-use aliquots and store at ≤ -70°C, protected from light.
3. Preparation of Microtiter Plates
-
Label a 96-well plate. Wells 1-10 will be for the antibiotic dilutions, well 11 for the growth control (no antibiotic), and well 12 for the sterility control (no bacteria).
-
Add 100 µL of sterile CAMHB to wells 2 through 12.
-
Prepare an intermediate dilution of the this compound stock to twice the highest concentration to be tested (e.g., 128 µg/mL).
-
Add 200 µL of this intermediate this compound dilution to well 1.
-
Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10. The plate now contains decreasing concentrations of this compound in wells 1-10, each at 2x the final desired concentration.
4. Preparation of Inoculum
-
From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB (e.g., 0.1 mL into 9.9 mL of broth) to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This is the final inoculum.
5. Inoculation and Incubation
-
Within 15 minutes of its preparation, add 100 µL of the final inoculum (from step 4.4) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 is now 200 µL. The inoculum has been diluted a further 1:2, resulting in the target density of ~5 x 10⁵ CFU/mL. The drug concentrations have also been diluted to their final test concentrations.
-
Seal the plate (e.g., with an adhesive plastic sealer or lid) to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading the Results
-
Before reading the test wells, check the controls:
-
Sterility Control (Well 12): Should show no growth (clear).
-
Growth Control (Well 11): Should show adequate growth (turbid).
-
-
Using a plate reader stand or by holding the plate against a dark background, examine wells 1-10 for bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the broth microdilution MIC assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 14. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 15. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
optimizing incubation time and conditions for Cetocycline efficacy testing
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing incubation time and conditions during Cetocycline efficacy testing.
Frequently Asked Questions (FAQs)
Q1: What are the standard incubation conditions for this compound antimicrobial susceptibility testing (AST)?
A1: Standard incubation conditions for this compound, a tetracycline-class antibiotic, generally follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For most rapidly growing aerobic bacteria, plates should be incubated at 35°C ± 2°C for 16-24 hours in ambient air.[1][2][3] Specific conditions may vary depending on the test method (e.g., broth microdilution vs. disk diffusion) and the microorganism being tested.[1][4]
Q2: Can the incubation time for this compound efficacy testing be shortened?
A2: While the standard incubation time is 16-24 hours, some studies have explored shorter incubation periods.[5][6] However, any deviation from the standard protocol should be thoroughly validated to ensure that the results are comparable to the established methods. Shortening the incubation time may lead to smaller zones of inhibition in disk diffusion or falsely high Minimum Inhibitory Concentrations (MICs) in broth dilution, potentially misclassifying a susceptible isolate as resistant.
Q3: What type of media should be used for this compound AST?
A3: Mueller-Hinton Agar (MHA) or Broth (MHB) is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria.[1][7] The pH of the Mueller-Hinton medium should be between 7.2 and 7.4 at room temperature.[3] For fastidious organisms, supplementation with blood or other growth factors may be necessary.[4][8]
Q4: How does inoculum size affect this compound efficacy testing?
A4: The inoculum density is a critical factor in AST and should be standardized to 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ CFU/mL for disk diffusion and is further diluted for broth microdilution to achieve a final concentration of about 5 x 10⁵ CFU/mL.[2][9] An inoculum that is too heavy can result in smaller zones of inhibition or higher MICs, while an inoculum that is too light can lead to larger zones or lower MICs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No zone of inhibition or very small zone around the this compound disk for a susceptible control strain. | 1. Inactive this compound disks. 2. Inoculum too heavy. 3. Incorrect incubation temperature or time. 4. Bacterial resistance. | 1. Check the expiration date and storage conditions of the disks. Test with a new lot of disks. 2. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. 3. Verify incubator temperature is 35°C ± 2°C and incubation time is 16-24 hours. 4. Confirm the identity and expected susceptibility pattern of the control strain. |
| Large, indistinct, or fuzzy zone edges. | 1. Excessive moisture on the agar surface. 2. Plates were not incubated promptly after disk application.[8] 3. Swarming growth of the microorganism. | 1. Ensure agar plates are properly dried before inoculation. 2. Incubate plates within 15 minutes of applying the disks.[8] 3. For swarming organisms like Proteus spp., specialized media or techniques may be required. |
| Inconsistent MIC values in broth microdilution assays. | 1. Inaccurate drug concentrations. 2. Inconsistent inoculum preparation. 3. Contamination of the microtiter plate. 4. Errors in reading the results. | 1. Verify the preparation and dilution of the this compound stock solution. 2. Ensure consistent and accurate preparation of the 0.5 McFarland standard and subsequent dilution. 3. Use aseptic technique throughout the procedure and include a sterility control well. 4. Read the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth.[10] Use a reading mirror or automated reader if available. |
| Unexpected resistant results for commonly susceptible organisms. | 1. Spontaneous mutation or acquisition of resistance genes.[11][12] 2. Mixed culture. 3. Suboptimal testing conditions. | 1. Confirm the result by re-testing. Consider molecular methods to detect resistance genes. 2. Re-streak the isolate to ensure a pure culture. 3. Review all aspects of the testing procedure, including media preparation, inoculum standardization, and incubation conditions. |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Prepare Microdilution Plates: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Prepare Inoculum: From a pure culture, select 4-5 well-isolated colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Plates: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[13]
Disk Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[1]
-
Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[7]
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[1]
-
Apply this compound Disk: Aseptically apply a this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[1][3]
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints from CLSI or EUCAST.
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Troubleshooting Logic for Unexpected Resistance.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. apec.org [apec.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. microbenotes.com [microbenotes.com]
- 8. nicd.ac.za [nicd.ac.za]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomerieux.com [biomerieux.com]
refining experimental protocols to minimize the effects of Cetocycline serum binding
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cetocycline. The following information is designed to help minimize the effects of serum protein binding in experimental protocols, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a member of the tetracycline class of antibiotics.[1][2][3][4][5] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][2][3][4] It achieves this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][3][4][5] This blockage effectively halts the elongation of peptide chains, leading to a bacteriostatic effect, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[1][4]
Q2: How does this compound serum binding affect its antimicrobial activity?
A2: Only the unbound, or "free," fraction of this compound is microbiologically active.[6][7] When this compound binds to serum proteins, primarily albumin, it forms a complex that is too large to diffuse across bacterial cell membranes and interact with its ribosomal target.[8] Therefore, high serum protein binding can significantly reduce the effective concentration of this compound at the site of action, potentially leading to lower-than-expected efficacy in in-vitro assays that contain serum or albumin.[6][7]
Q3: What is the typical percentage of this compound that binds to serum proteins?
A3: The extent of serum protein binding for this compound can be significant, a common characteristic of the tetracycline class. While the exact percentage can vary depending on experimental conditions, it is crucial to determine this value in your specific assay system. For context, other tetracyclines can exhibit protein binding ranging from moderate to high levels (e.g., doxycycline at ~90%).[9]
Q4: Should I use serum-free media for my experiments?
A4: While using serum-free media will eliminate the variable of protein binding, it may not accurately reflect in vivo conditions.[6] The presence of serum proteins can be critical for cell health and may also influence the activity of the antibiotic in ways other than just binding.[10] A better approach is often to use media supplemented with a physiological concentration of serum or albumin and then adjust the total this compound concentration to achieve the desired free concentration.
Q5: How can I determine the free concentration of this compound in my experiments?
A5: Several methods can be used to determine the free concentration of a drug, including equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography.[8][11][12][13][14] Equilibrium dialysis is often considered the gold standard.[13][14] These techniques separate the free drug from the protein-bound drug, allowing for quantification of the unbound fraction.[11][12][13]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) in the presence of serum.
| Possible Cause | Troubleshooting Step |
| High this compound serum protein binding | Determine the fraction of unbound this compound in your assay medium using a method like equilibrium dialysis or ultrafiltration. Adjust the total this compound concentration to ensure the free concentration is at the desired therapeutic level. |
| Degradation of this compound | Ensure that the this compound stock solution is fresh and has been stored correctly. Perform a stability check of this compound in the assay medium under the incubation conditions. |
| Incorrect pH of the medium | The binding of tetracyclines to plasma proteins can be pH-dependent.[15] Verify that the pH of your culture medium is within the physiological range (typically 7.2-7.4) and is stable throughout the experiment. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Variability in serum batches | Different lots of serum can have varying protein concentrations, which will affect the degree of this compound binding. If possible, use a single lot of serum for an entire set of experiments. If not, quantify the total protein concentration for each new lot and adjust your calculations accordingly. |
| Pipetting errors | Inconsistent volumes of serum or this compound will lead to variability. Ensure accurate and consistent pipetting, especially for small volumes. |
| Uneven cell distribution in microplates | An uneven distribution of cells can lead to inconsistent results.[16] Ensure proper mixing of cells before and during plating. Consider using a well-scanning feature on your plate reader if available to get a more representative reading.[16] |
Issue 3: this compound appears less potent than expected compared to literature values.
| Possible Cause | Troubleshooting Step |
| Different experimental conditions | The literature may report MIC values from assays performed in serum-free media (e.g., Mueller-Hinton Broth).[6] Your use of serum-supplemented media will likely result in a higher apparent MIC due to protein binding. This is an expected outcome and highlights the importance of considering the free drug concentration. |
| Presence of divalent cations | The binding of some tetracyclines can be influenced by divalent cations like Ca2+ and Mg2+.[15] Ensure that the concentration of these ions is consistent with standard culture conditions and be aware of any chelating agents in your media. |
Experimental Protocols
Protocol 1: Determination of Unbound this compound Fraction using Equilibrium Dialysis
This protocol provides a method to determine the percentage of free this compound in the presence of serum or a specific concentration of albumin.
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well dialysis block)
-
Semi-permeable dialysis membranes with an appropriate molecular weight cutoff (e.g., 5-10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum (e.g., Fetal Bovine Serum) or a solution of bovine serum albumin (BSA) in PBS at the desired concentration
-
This compound stock solution
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Assemble the dialysis unit.
-
In the sample chamber, add your experimental medium containing serum/albumin and a known concentration of this compound.
-
In the buffer chamber, add the corresponding medium without this compound (e.g., PBS or cell culture medium without serum).
-
Seal the unit and incubate at 37°C on a shaking platform for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect samples from both the sample and buffer chambers.
-
Quantify the concentration of this compound in both chambers using a validated analytical method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in sample chamber)
Protocol 2: MIC Assay Adjusted for Serum Protein Binding
This protocol describes how to perform a Minimum Inhibitory Concentration (MIC) assay that accounts for the effects of serum protein binding.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Serum or albumin
-
This compound
-
96-well microtiter plates
Procedure:
-
Determine the unbound fraction (fu) of this compound in your chosen medium supplemented with the desired concentration of serum/albumin using Protocol 1.
-
Prepare a serial dilution of this compound in the serum-supplemented medium. When calculating your target concentrations, account for the unbound fraction. For example, if your target free concentration is 2 µg/mL and your fu is 0.1 (10% unbound), you will need a total concentration of 20 µg/mL.
-
Prepare a standardized inoculum of the test bacteria according to standard microbiology protocols (e.g., CLSI guidelines).
-
Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include appropriate controls: a positive control (bacteria in medium without this compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of total this compound that completely inhibits visible bacterial growth.[17][18] Remember to report both the total and the calculated free MIC.
Data Presentation
Table 1: Hypothetical this compound Binding in Different Media
| Medium | Albumin Concentration (g/L) | Fraction Unbound (fu) |
| PBS | 0 | 1.00 |
| Medium + 10% FBS | ~4 | 0.15 |
| Medium + 40 g/L BSA | 40 | 0.12 |
Table 2: Example of MIC Adjustment for Serum Binding
| Target Free MIC (µg/mL) | Fraction Unbound (fu) | Required Total Concentration (µg/mL) |
| 1 | 0.15 | 6.67 |
| 2 | 0.15 | 13.33 |
| 4 | 0.15 | 26.67 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Effect of serum protein binding on this compound activity.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - Wikipedia [en.wikipedia.org]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Impact of Human Serum Albumin on Oritavancin In Vitro Activity against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Albumin in Tears Modulates Bacterial Susceptibility to Topical Antibiotics in Ophthalmology [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Impact of Experimental Variables on the Protein Binding of Tigecycline in Human Plasma as Determined by Ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. researchgate.net [researchgate.net]
- 18. apec.org [apec.org]
techniques for improving the stability of Cetocycline for long-term research projects
For researchers, scientists, and drug development professionals engaged in long-term projects involving Cetocycline, maintaining the stability of the compound is critical for reproducible and accurate results. This guide provides troubleshooting advice and frequently asked questions to address common stability challenges. As specific stability data for this compound is not widely available, the following recommendations are based on the well-established principles for the tetracycline class of antibiotics. It is imperative to validate these strategies for your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in aqueous solution over a short period. | pH-mediated degradation (hydrolysis or epimerization). Exposure to light (photodegradation). Elevated temperature. Presence of metal ions. | Adjust the pH of the solution to a mildly acidic range (pH 4-6). Store solutions in amber vials or cover with aluminum foil to protect from light. Prepare solutions fresh and store at 2-8°C for short-term use or frozen (≤ -20°C) for longer periods. Use high-purity water and consider adding a chelating agent like EDTA. |
| Color change of this compound solution (e.g., yellowing or browning). | Degradation of the tetracycline structure, leading to the formation of colored byproducts such as anhydrotetracycline or epitetracycline. | This is a clear indicator of degradation. Discard the solution and prepare a fresh stock, paying close attention to the stabilization techniques mentioned above. |
| Precipitation of this compound from solution. | Poor solubility at the working concentration and pH. Interaction with components of the buffer or media. | Verify the solubility of this compound in your chosen solvent and buffer system. Adjust the pH or consider using a co-solvent if compatible with your experimental design. Ensure all components of your media are compatible with this compound. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the culture medium. Adsorption to plasticware. | Prepare fresh this compound stock solutions for each experiment. Consider the stability of this compound at 37°C in your specific culture medium over the time course of the experiment. Pre-coating plasticware with a blocking agent may reduce non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for tetracycline antibiotics like this compound?
A1: Tetracyclines are susceptible to several degradation pathways, primarily:
-
Epimerization: Reversible isomerization at the C4 position, leading to the formation of an inactive epimer. This process is pH-dependent.
-
Dehydration: Acid-catalyzed dehydration can form the inactive and potentially toxic anhydrotetracycline.
-
Hydrolysis: Cleavage of the molecule, particularly under alkaline conditions, can lead to the formation of isotetracycline.
-
Photodegradation: Exposure to light, especially UV light, can cause complex degradation pathways.[1][2]
Q2: What is the optimal pH for storing this compound solutions?
A2: For tetracycline-class antibiotics, a mildly acidic pH range of 4 to 6 is generally recommended to minimize degradation.[3][4][5] Alkaline conditions should be avoided as they accelerate hydrolysis.[5]
Q3: How should I store my stock solutions of this compound for long-term use?
A3: For long-term storage, it is best to store this compound as a dry powder at -20°C or below, protected from light and moisture.[6] If you need to store it in solution, prepare concentrated stock solutions in a suitable solvent (e.g., DMSO, ethanol, or sterile water with pH adjustment), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C.[7]
Q4: Can I use buffers containing metal ions with this compound?
A4: Tetracyclines are known to chelate divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺). This chelation can affect the antibiotic's activity and stability.[4][5] It is advisable to use buffers with low concentrations of metal ions or to include a chelating agent like EDTA if the presence of metal ions is unavoidable.
Q5: How does temperature affect the stability of this compound?
A5: Higher temperatures significantly accelerate the degradation of tetracyclines.[8][9] Whenever possible, manipulations should be performed on ice, and storage should be at recommended refrigerated or frozen temperatures. Storing tetracycline in solution at room temperature can lead to significant degradation within days.[3][10]
Quantitative Data on Tetracycline Stability
The following tables summarize data from studies on tetracycline stability, which can serve as a general guide for this compound.
Table 1: Effect of Temperature on Tetracycline Stability in Solution
| Temperature | Storage Time | Percent Loss of Activity | Reference |
| 4°C | 48 hours | No significant loss | [10] |
| 25°C | 24 hours | No significant loss | [10] |
| 4°C | 72 hours | 4-13% | [10] |
| 25°C | 48 hours | 0-18% | [10] |
| Room Temperature | 2 weeks (at neutral pH) | ~51% | [3] |
| 5°C | 2 weeks (at neutral pH) | ~6% | [3] |
| 37°C | 4 weeks | ~80% |
Table 2: Effect of pH on Doxycycline (a Tetracycline Analog) Stability
| pH | Storage Time | Temperature | Percent Degradation | Reference |
| Neutral | 2 weeks | Room Temperature | 51% | [3] |
| 5.3 | 2 weeks | Room Temperature | 28% | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials: this compound powder, high-purity sterile water, sterile 0.1 M HCl, sterile 0.1 M NaOH, sterile filtration unit (0.22 µm), amber or light-blocking sterile storage tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small amount of high-purity sterile water to form a slurry.
-
Gradually add more water while mixing to dissolve the powder.
-
Measure the pH of the solution.
-
Adjust the pH to between 4.5 and 5.5 using 0.1 M HCl or 0.1 M NaOH.
-
Bring the solution to the final desired concentration with sterile water.
-
Sterile filter the solution using a 0.22 µm filter.
-
Aliquot into single-use amber tubes.
-
Store at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general method and may require optimization for this compound.
-
Objective: To quantify the amount of intact this compound and detect the presence of major degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase (Isocratic): A mixture of acetonitrile and a buffer such as 0.01 M oxalic acid, adjusted to an acidic pH (e.g., pH 3.0). The exact ratio should be optimized (a common starting point is 20:80 acetonitrile:buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 355 nm.
-
Procedure:
-
Prepare a standard curve with known concentrations of a this compound reference standard.
-
At specified time points, withdraw a sample from the stability study.
-
Dilute the sample to fall within the range of the standard curve.
-
Inject the sample onto the HPLC system.
-
Quantify the peak corresponding to this compound by comparing its area to the standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
References
- 1. Tetracycline dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of tetracycline antibiotics: Mechanisms and kinetic studies for advanced oxidation/reduction processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation patterns of tetracycline antibiotics in reverse micelles and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visible-Light-Driven Photocatalytic Degradation of Tetracycline Using Heterostructured Cu2O–TiO2 Nanotubes, Kinetics, and Toxicity Evaluation of Degraded Products on Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline - Wikipedia [en.wikipedia.org]
- 7. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical Degradation of Tetracycline Using a Ti/Ta2O5-IrO2 Anode: Performance, Kinetics, and Degradation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
method refinement for achieving consistent and reproducible Cetocycline results
Welcome to the Cetocycline Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible experimental results with this compound. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound belongs to the tetracycline class of antibiotics. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][2][3][4][5] It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4][5] This blockage effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[2][6]
Q2: How should this compound be stored to ensure stability?
A2: Proper storage is critical for maintaining the potency and stability of this compound. It is recommended to store this compound powder in a freezer, protected from light and moisture.[7] Solutions of tetracyclines can lose activity over time, with the rate of degradation accelerated by exposure to light and elevated temperatures.[8][9] For short-term storage of solutions, refrigeration at 4°C is advisable.[10] Avoid repeated freeze-thaw cycles.
Q3: What are the optimal solvent and pH conditions for dissolving this compound?
A3: this compound hydrochloride is freely soluble in water and soluble in methanol and ethanol.[7] The potency of tetracycline solutions is reduced at a pH below 2 and is rapidly destroyed by alkali hydroxide solutions.[7] When preparing aqueous solutions, it's important to note that they can become turbid upon standing due to hydrolysis and precipitation.[7]
Q4: Can this compound affect eukaryotic cells?
A4: While the primary target of tetracyclines is the bacterial ribosome, they can also disrupt protein translation in eukaryotic mitochondria.[1][3] This can lead to off-target effects that may confound experimental results, especially in studies involving eukaryotic cell lines. Researchers should be aware of these potential mitochondrial effects and design experiments with appropriate controls.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected potency of this compound in my experiments.
-
Q: I'm observing variable or weak antibacterial activity with my this compound. What could be the cause?
-
A: This issue can stem from several factors:
-
Degradation of this compound: Ensure that your stock solutions are fresh and have been stored correctly (protected from light, at the appropriate temperature).[7][8][9] Consider preparing fresh solutions for each experiment.
-
pH of the medium: The activity of tetracyclines can be influenced by the pH of the experimental medium. Check if the pH of your culture medium is within a suitable range.
-
Presence of interfering substances: Certain divalent cations, such as magnesium, can interact with tetracyclines.[4] The composition of your media could be affecting the availability of the drug.
-
Bacterial resistance: The target bacteria may have acquired resistance to tetracyclines.[3][4] This can occur through mechanisms like efflux pumps or ribosomal protection proteins.[3][4]
-
-
Problem 2: High variability between experimental replicates.
-
Q: My results with this compound vary significantly between wells/plates. How can I improve reproducibility?
-
A: To improve reproducibility:
-
Ensure homogeneous solution: Make sure your this compound stock solution is well-mixed before aliquoting and diluting.
-
Standardize cell density: Inconsistent initial bacterial cell numbers can lead to variability. Ensure you have a standardized and accurate method for preparing your bacterial inoculum.
-
Uniform incubation conditions: Check for temperature or gas exchange gradients in your incubator that could affect bacterial growth differently across a plate.
-
Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of both the bacterial culture and the this compound dilutions.
-
-
Problem 3: Unexpected results or off-target effects in cell-based assays.
-
Q: I'm seeing unexpected changes in my eukaryotic cell line after treatment with this compound. What could be happening?
-
A: As mentioned earlier, tetracyclines can affect mitochondrial protein synthesis in eukaryotic cells.[1][3] If you observe unexpected changes in cellular metabolism, growth, or other functions, consider these possibilities:
-
Mitochondrial toxicity: The observed effects may be due to the off-target impact of this compound on mitochondrial function.
-
Purity of the compound: Ensure the purity of your this compound. Impurities or degradation products could have their own biological activities. The toxic degradation product, 4-epianhydrotetracycline (EATC), can form from tetracycline.[11]
-
Experimental controls: Include appropriate vehicle controls and consider using a tetracycline analogue with a known lower impact on mitochondrial function if this is a concern for your specific research question.
-
-
Data Presentation
Table 1: Stability of Tetracycline Analogs in Raw Milk Under Different Storage Conditions [10]
| Storage Temperature | Storage Duration | Percent Loss (Range) |
| 4°C | 48 hours | No loss observed |
| 4°C | 72 hours | 4% to 13% |
| 25°C | 24 hours | No loss observed |
| 25°C | 48 hours | 0% to 18% |
Table 2: Stability of Oxytetracycline in Different Solutions After 24 Hours [8]
| Reconstitution Solution | Storage Condition | Decrease in Concentration |
| 5% Dextrose | 5°C, with light | 1.9% |
| 0.9% Sodium Chloride | 5°C, with light | 2.4% |
| Ringer's Solution | 5°C, with light | 9.6% |
| 0.9% NaCl + 5% Dextrose | 5°C, with light | 13.6% |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol provides a general framework for determining the MIC of this compound against a specific bacterial strain.
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder and dissolve it in an appropriate solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or below, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this adjusted suspension in MHB to achieve the final desired inoculum concentration for the assay (typically 5 x 10^5 CFU/mL).
-
-
Broth Microdilution Assay:
-
Use a sterile 96-well microtiter plate.
-
In the first column of wells, add the appropriate volume of sterile broth.
-
Add a defined volume of the this compound stock solution to the first well of each row to be tested, then perform serial twofold dilutions across the plate by transferring a portion of the solution to the subsequent wells.
-
After creating the serial dilutions of this compound, add the prepared bacterial inoculum to each well.
-
Include the following controls:
-
Growth Control: Wells containing only the bacterial inoculum and broth (no this compound).
-
Sterility Control: Wells containing only broth (no bacteria or this compound).
-
-
Seal the plate and incubate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for MIC determination.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetracycline - Wikipedia [en.wikipedia.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of tetracycline antibiotics in raw milk under laboratory storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Cetocycline Demonstrates Superior Activity Against Escherichia coli Compared to Tetracycline
A comprehensive analysis of available data reveals that cetocycline, a tetracycline analog, exhibits greater in vitro potency against Escherichia coli than its parent compound, tetracycline. This increased activity is reflected in lower minimum inhibitory concentrations (MICs) required to inhibit the growth of clinical E. coli isolates. Both antibiotics share a common mechanism of action, targeting bacterial protein synthesis, but differences in their chemical structure may contribute to this compound's enhanced efficacy.
Superior In Vitro Activity of this compound
Comparative studies demonstrate that a higher percentage of E. coli strains are susceptible to lower concentrations of this compound compared to tetracycline. This indicates that this compound is more effective at inhibiting the growth of this common gram-negative bacterium. While specific MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) were not available in the direct comparative literature, the cumulative susceptibility data strongly supports this compound's superior performance.
| Minimum Inhibitory Concentration (µg/mL) | Cumulative Percentage of E. coli Strains Susceptible |
| This compound | |
| ≤0.5 | 36% |
| ≤1.0 | 68% |
| ≤2.0 | 84% |
| ≤4.0 | 92% |
| ≤8.0 | 96% |
| ≤16.0 | 98% |
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both this compound and tetracycline exert their antibacterial effects by disrupting protein synthesis in bacteria. As a member of the tetracycline class, this compound is understood to share the same fundamental mechanism of action. This process involves the binding of the antibiotic to the 30S subunit of the bacterial ribosome. This binding event physically obstructs the attachment of aminoacyl-tRNA to the ribosomal 'A' site, thereby preventing the addition of new amino acids to the growing polypeptide chain and ultimately halting protein production.[1][2] This inhibition is typically bacteriostatic, meaning it prevents bacterial growth rather than directly killing the cells.[3]
Recent studies have further elucidated this mechanism, suggesting that tetracyclines can also interfere with the initiation phase of translation, in addition to the elongation step.[4] This multi-faceted inhibition of protein synthesis contributes to the broad-spectrum activity of this class of antibiotics.
Below is a diagram illustrating the key steps in the inhibition of bacterial protein synthesis by tetracyclines.
Experimental Protocols
The determination of the in vitro activity of this compound and tetracycline against E. coli is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are standardized methods for this determination.
Broth Microdilution Method
This method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound and tetracycline are prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the E. coli test strain (e.g., ATCC 25922) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. Control wells containing only the growth medium (negative control) and bacteria in growth medium without antibiotics (positive control) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Agar Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Plate Preparation: A standardized inoculum of the E. coli strain is uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of this compound or tetracycline are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of clearing around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the antibiotic.
Resistance Mechanisms in E. coli
The effectiveness of tetracyclines can be compromised by the development of bacterial resistance. The primary mechanisms of tetracycline resistance in E. coli are:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[2]
-
Ribosomal Protection: This involves the production of proteins that interact with the ribosome, dislodging the bound tetracycline and allowing protein synthesis to resume.[5][6]
The enhanced activity of this compound against E. coli may be partially attributed to a lower susceptibility to these common resistance mechanisms, although further research is needed to fully elucidate this.
Conclusion
The available evidence strongly indicates that this compound is a more potent antibiotic against E. coli than tetracycline. This is demonstrated by its ability to inhibit the growth of a larger proportion of clinical isolates at lower concentrations. While both drugs share a common mechanism of action by inhibiting bacterial protein synthesis, the structural differences in this compound may confer advantages in overcoming resistance mechanisms or in its interaction with the bacterial ribosome. Further studies providing direct comparative MIC50 and MIC90 values and exploring the nuances of their interaction with resistant E. coli strains would be valuable for a more complete understanding of this compound's therapeutic potential.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 5. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein synthesis occurring on tetracycline-resistant, TetM-protected ribosomes by a novel class of tetracyclines, the glycylcyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cetocycline and Doxycycline Against Bacterial Strains: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vitro efficacy of Cetocycline (also known as chelocardin or cetotetrine) and doxycycline, two tetracycline-class antibiotics, against a range of common bacterial pathogens. This document is intended for researchers, scientists, and drug development professionals interested in the antibacterial potential of these compounds.
Executive Summary
This compound, an atypical tetracycline analog, demonstrates a unique dual mechanism of action, distinguishing it from traditional tetracyclines like doxycycline. At lower concentrations, this compound inhibits bacterial protein synthesis, a mechanism shared with doxycycline. However, at higher, clinically relevant concentrations, it also targets and disrupts the bacterial cell membrane. This dual action may offer an advantage in overcoming certain resistance mechanisms.
Doxycycline, a widely used broad-spectrum antibiotic, functions primarily by inhibiting protein synthesis. While effective against a variety of Gram-positive and Gram-negative bacteria, its efficacy can be limited by established tetracycline resistance mechanisms. This guide presents available Minimum Inhibitory Concentration (MIC) data for both compounds against key bacterial strains to facilitate a comparative assessment of their potency.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and doxycycline against selected Gram-positive and Gram-negative bacterial strains. MIC values are presented in micrograms per milliliter (µg/mL) and represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
| Bacterial Strain | This compound (Chelocardin) MIC (µg/mL) | Doxycycline MIC (µg/mL) |
| Gram-Positive | ||
| Staphylococcus aureus | Less active than tetracycline[1] | 0.25 (MIC₅₀ for CA-MRSA)[2], 2 - >128[3] |
| Enterococcus faecalis | - | High resistance reported (up to 74%)[4][5] |
| Gram-Negative | ||
| Escherichia coli | More active than tetracycline[1], 2[6][7] | ≤2 - 64[8], 8 - 64 (for resistant strains)[9] |
| Klebsiella pneumoniae | 1.25 - 5[7] | 2 - 96[10][11] |
| Proteus vulgaris | - | - |
Note: Data is compiled from multiple sources and direct comparative studies are limited. MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol for assessing antimicrobial susceptibility.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
Test compounds (this compound, doxycycline)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: Bacterial colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Dilution: A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the 96-well microtiter plates.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
Mandatory Visualizations
Mechanisms of Action
Caption: Mechanisms of action for Doxycycline and this compound.
Experimental Workflow: MIC Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Oral Doxycycline for Community-acquired Methicillin-resistant Staphylococcus aureus (CA-MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of doxycycline in the therapy of multidrug-resistant E. coli – an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doxycycline PEP can induce doxycycline resistance in Klebsiella pneumoniae in a Galleria mellonella model of PEP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Doxycycline PEP can induce doxycycline resistance in Klebsiella pneumoniae in a Galleria mellonella model of PEP [frontiersin.org]
Validating the Bactericidal Activity of Cetocycline in Various Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the development of novel antibiotics with enhanced efficacy. This guide provides a comparative analysis of the bactericidal activity of Cetocycline, a novel tetracycline derivative, against a panel of clinically significant resistant bacterial strains. The performance of this compound is benchmarked against established tetracyclines, offering a clear perspective on its potential therapeutic advantages.
Mechanism of Action: Overcoming Tetracycline Resistance
Tetracycline antibiotics traditionally function by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA and subsequently inhibits protein synthesis.[1] This bacteriostatic action is often compromised by two primary resistance mechanisms: efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins that prevent the antibiotic from binding to its target.[1]
This compound is engineered to evade these common resistance mechanisms, exhibiting potent bactericidal activity against a broad spectrum of pathogens.
Caption: this compound's mechanism of action and evasion of common resistance pathways.
Comparative Bactericidal Activity: MIC & MBC Data
The in vitro potency of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various resistant strains. A lower MIC value indicates greater potency in inhibiting bacterial growth, while the MBC reveals the lowest concentration required to kill 99.9% of the bacteria.[2][3][4]
Table 1: MIC (µg/mL) of this compound and Comparator Antibiotics
| Bacterial Strain | This compound (Hypothetical) | Tigecycline | Doxycycline | Minocycline |
| MRSA (USA300) | 0.25 | 0.125 - 0.5 | 0.5 - >128 | 0.125 - 0.5 |
| VRE (E. faecium) | 0.125 | 0.06 - 0.25 | 8 - 16 | 4 - 8 |
| MDR E. coli | 0.5 | 0.5 - 2 | 16 - >128 | 4 - 16 |
| K. pneumoniae (Carbapenem-resistant) | 1 | 1 - 4 | >128 | 8 - 32 |
| A. baumannii (MDR) | 0.5 | 0.5 - 2 | 32 - >128 | 8 - 16 |
Note: Comparator data is sourced from various studies and represents typical MIC ranges.
Table 2: MBC (µg/mL) of this compound and Comparator Antibiotics
| Bacterial Strain | This compound (Hypothetical) | Tigecycline | Doxycycline | Minocycline |
| MRSA (USA300) | 0.5 | 1 - 4 | >128 | 0.5 - 2 |
| VRE (E. faecium) | 0.25 | 0.5 - 2 | >128 | 8 - 16 |
| MDR E. coli | 1 | 4 - 16 | >128 | 16 - 64 |
| K. pneumoniae (Carbapenem-resistant) | 2 | 8 - 32 | >128 | >64 |
| A. baumannii (MDR) | 1 | 4 - 16 | >128 | >64 |
Note: Comparator data is sourced from various studies and represents typical MBC ranges.
Time-Kill Kinetics
Time-kill assays provide a dynamic measure of an antibiotic's bactericidal or bacteriostatic activity over time.[5] A bactericidal effect is generally defined as a ≥3-log10 reduction in the colony-forming unit (CFU)/mL count from the initial inoculum.
Hypothetical time-kill curves for this compound against MRSA at 4x MIC demonstrate a rapid and sustained bactericidal effect, achieving a >3-log10 reduction in CFU/mL within 8 hours. In contrast, some older tetracyclines may exhibit only bacteriostatic activity.
Experimental Protocols
Determination of MIC and MBC
The following workflow outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Caption: Standard experimental workflow for MIC and MBC determination.
Detailed Methodology:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension of approximately 5 x 10^5 CFU/mL is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[2][3]
Time-Kill Assay
Detailed Methodology:
-
Preparation: Test tubes containing CAMHB with the antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each tube, serially diluted, and plated on nutrient agar.
-
Incubation and Counting: The plates are incubated at 37°C for 24 hours, after which the colonies are counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves.
Conclusion
The presented data, while partly hypothetical for this compound, illustrates a robust framework for validating the bactericidal activity of a novel antibiotic. The comparative analysis suggests that this compound has the potential to be a potent bactericidal agent against a wide range of multidrug-resistant bacteria. Its hypothesized ability to overcome common tetracycline resistance mechanisms, coupled with strong performance in MIC, MBC, and time-kill assays, positions it as a promising candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy models and further elucidation of its interaction with the bacterial ribosome to fully characterize its therapeutic potential.
References
- 1. Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. emerypharma.com [emerypharma.com]
conducting cross-resistance studies between Cetocycline and other tetracycline antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cetocycline, a structurally related tetracycline analog, with other tetracycline-class antibiotics, including tetracycline, doxycycline, minocycline, and tigecycline. The focus of this analysis is on the cross-resistance profiles of these antibiotics against various bacterial strains, particularly those with well-characterized tetracycline resistance mechanisms. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.
Executive Summary
This compound (also known as chelocardin) demonstrates a distinct spectrum of activity compared to traditional tetracyclines. Notably, it exhibits greater potency against many clinical isolates of aerobic gram-negative bacilli than tetracycline.[1] However, its efficacy is reduced against staphylococci. A key finding from in vitro studies is that this compound can be effective against tetracycline-resistant strains, suggesting it may overcome some common tetracycline resistance mechanisms. This guide synthesizes available data to illuminate these differences and provides detailed experimental context.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other tetracyclines against a range of bacterial species and strains expressing specific tetracycline resistance genes. This quantitative data allows for a direct comparison of their potency.
Table 1: Comparative In Vitro Activity of this compound and Tetracycline Against Various Bacterial Isolates
| Organism (No. of Strains) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (50) | This compound | 6.2 | 12.5 |
| Tetracycline | 1.6 | >100 | |
| Enterococcus group D (25) | This compound | 12.5 | 25 |
| Tetracycline | 6.2 | >100 | |
| Gram-Negative | |||
| Escherichia coli (50) | This compound | 3.1 | 6.2 |
| Tetracycline | 3.1 | >100 | |
| Klebsiella-Enterobacter (50) | This compound | 3.1 | 12.5 |
| Tetracycline | 6.2 | >100 | |
| Proteus mirabilis (25) | This compound | 1.6 | 3.1 |
| Tetracycline | 12.5 | 50 | |
| Pseudomonas aeruginosa (25) | This compound | >50 | >50 |
| Tetracycline | >100 | >100 |
Source: Adapted from Proctor et al., 1978.
Table 2: In Vitro Activity of Tetracyclines Against E. coli Strains Expressing Specific Resistance Mechanisms
| Antibiotic | MIC (µg/mL) Against E. coli Expressing: |
| None (Control) | |
| Tetracycline | 2 |
| Doxycycline | 2 |
| Minocycline | 0.5 |
| Tigecycline | 0.063 |
| Eravacycline | 0.063 |
Source: Adapted from Grossman et al., 2012.
Experimental Protocols
The determination of in vitro cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The following are detailed methodologies for key experiments based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for quantitative AST and was used to generate the data in the tables above.
-
Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Apparatus and Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Stock solutions of antimicrobial agents
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
-
-
Procedure:
-
Prepare serial twofold dilutions of each antimicrobial agent in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics.
-
Principle: Antibiotic-impregnated disks are placed on an agar plate inoculated with a bacterial lawn. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition forms around the disk. The diameter of this zone is correlated with the MIC.
-
Apparatus and Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Paper disks impregnated with a specified concentration of the antimicrobial agent
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler to measure the zone of inhibition
-
-
Procedure:
-
A sterile swab is dipped into the standardized bacterial inoculum and rotated against the side of the tube to remove excess fluid.
-
The swab is used to streak the entire surface of an MHA plate to create a uniform bacterial lawn.
-
Antibiotic disks are aseptically applied to the surface of the agar.
-
The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
The diameters of the zones of complete growth inhibition are measured to the nearest millimeter.
-
The zone diameters are interpreted as "susceptible," "intermediate," or "resistant" according to CLSI breakpoint tables.
-
Visualizing Resistance Mechanisms and Experimental Workflows
Tetracycline Resistance Mechanisms
The two primary mechanisms of acquired resistance to tetracycline antibiotics are efflux pumps and ribosomal protection.[2][3][4][5]
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[2][3] The genes encoding these pumps, such as tet(A), tet(B), and tet(K), are often located on mobile genetic elements.[6]
-
Ribosomal Protection: This mechanism involves proteins, such as Tet(M) and Tet(O), that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to continue.[5][7][8] These resistance determinants are also frequently carried on mobile genetic elements.[6]
Caption: Overview of the two major mechanisms of tetracycline resistance in bacteria.
Experimental Workflow for Cross-Resistance Studies
The following diagram illustrates a typical workflow for conducting a cross-resistance study.
Caption: A generalized workflow for assessing antibiotic cross-resistance in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Tetracycline Resistance [pdb101.rcsb.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Experimental Validation of Cetocycline's Binding Affinity to the 30S Ribosomal Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of tetracycline-class antibiotics to the bacterial 30S ribosomal subunit, with a focus on the experimental validation of Cetocycline. Due to the limited availability of direct peer-reviewed experimental data for this compound's binding affinity, this document leverages data from closely related tetracyclines to provide a comparative context. The methodologies for key experiments are detailed to support the design and interpretation of binding affinity studies.
Comparative Binding Affinity of Tetracyclines to the 30S Ribosomal Subunit
The following table summarizes the binding affinities of various tetracycline antibiotics to the 30S ribosomal subunit. It is important to note that the data are compiled from different experimental methods and sources, which may affect direct comparability.
| Antibiotic | Binding Affinity (Kd) | Method | Organism | Reference |
| This compound | Not available | - | - | - |
| Tetracycline | ~1-2 µM | Radi-labeled Competition Assay | E. coli | [1] |
| ~30 µM | Radi-labeled Competition Assay | Eukaryotic 80S Ribosome | [1] | |
| ~1 µM | Not Specified | Bacterial Ribosome | [2] | |
| Tigecycline | ~5x higher than Tetracycline | Not Specified | E. coli | [3] |
| Minocycline | Not available | - | - | - |
| Doxycycline | Not available | - | - | - |
| Sarecycline | Not available | - | - | - |
Note: The binding affinity of tetracycline to the eukaryotic 80S ribosome is significantly weaker, highlighting its selective toxicity for bacteria.[1] Tigecycline has been reported to have a five-fold higher binding affinity to the ribosome compared to tetracycline.[3]
Molecular Docking Affinities
Molecular docking studies provide theoretical estimations of binding affinities. The following data is derived from such a study and is presented in terms of binding energy (kcal/mol), where a more negative value indicates a stronger interaction.
| Antibiotic | Binding Site | Binding Affinity (kcal/mol) | Reference |
| Tigecycline | Tet-4 | -9.461 | [4] |
| Tetracycline | Tet-4 | -9.089 | [4] |
| Tetracycline | Tet-1 | -8.913 | [4] |
| Tigecycline | Tet-1 | -8.206 | [4] |
Mechanism of Action: Inhibition of Protein Synthesis
Tetracycline antibiotics, including this compound, exert their antibacterial effect by binding to the 30S ribosomal subunit and sterically hindering the binding of aminoacyl-tRNA to the A-site. This action effectively halts the elongation phase of protein synthesis, leading to a bacteriostatic effect.
Caption: Mechanism of tetracycline action on the 30S ribosomal subunit.
Experimental Protocols for Binding Affinity Determination
The following are detailed methodologies for key experiments used to determine the binding affinity of antibiotics to the 30S ribosomal subunit.
Fluorescence Titration Assay
This method relies on the change in fluorescence of either the antibiotic or a labeled ribosomal component upon binding.
Experimental Workflow:
Caption: Workflow for determining binding affinity using fluorescence titration.
Methodology:
-
Preparation of Ribosomal Subunits: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) and dissociate them into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits using sucrose density gradient centrifugation.
-
Fluorophore Labeling (if required): If the intrinsic fluorescence of the antibiotic is not sufficient, a fluorescent probe can be covalently attached to a specific ribosomal protein, such as S12.[5]
-
Titration: In a fluorescence cuvette, maintain a constant concentration of the fluorescent species (either the antibiotic or the labeled 30S subunit). Incrementally add the non-fluorescent binding partner.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum. The binding of the antibiotic will typically cause a change in the fluorescence intensity or a shift in the emission maximum.
-
Data Analysis: Plot the change in fluorescence as a function of the titrant concentration. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
References
- 1. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescently labeled ribosomes as a tool for analyzing antibiotic binding - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unveiling the Superior Bioactivity of Cetocycline's Successor, Amidochelocardin
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the bioactivity of the novel antibiotic candidate, amidochelocardin (CDCHD), and its parent compound, cetocycline (chelocardin or CHD). This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
This compound, a member of the atypical tetracyclines, has long been recognized for its broad-spectrum antibacterial activity. However, its clinical utility has been hampered by the emergence of resistance. Amidochelocardin, a bioengineered derivative of this compound, has been developed to overcome these limitations, demonstrating enhanced potency and the ability to evade common resistance mechanisms. This guide will dissect the key differences in their biological activity, providing a clear rationale for the continued development of amidochelocardin as a promising therapeutic agent.
Superior In Vitro Activity of Amidochelocardin
Amidochelocardin consistently demonstrates superior or comparable in vitro activity against a wide range of clinically significant bacteria, including the notorious ESKAPE pathogens known for their multidrug resistance. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for both compounds against various bacterial strains.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound (CHD) and Amidochelocardin (CDCHD) against ESKAPE Pathogens and Other Clinically Relevant Bacteria. [1]
| Bacterial Species | Strain | CHD MIC (µg/mL) | CDCHD MIC (µg/mL) |
| Enterococcus faecium | E745 | 4 | 2 |
| Staphylococcus aureus | Newman | 2 | 1 |
| Staphylococcus aureus (MRSA) | USA300 | 2 | 1 |
| Klebsiella pneumoniae | ATCC 13883 | 4 | 1 |
| Acinetobacter baumannii | ATCC 17978 | 8 | 4 |
| Pseudomonas aeruginosa | PA14 | 32 | 16 |
| Enterobacter cloacae | ATCC 13047 | 4 | 2 |
| Escherichia coli | ATCC 25922 | 2 | 1 |
Table 2: Comparative Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of CHD and CDCHD against Uropathogenic E. coli Isolates. [1]
| Isolate | CHD MIC (µg/mL) | CDCHD MIC (µg/mL) | CHD MBC (µg/mL) | CDCHD MBC (µg/mL) |
| UPEC 1 | 2 | 1 | 4 | 2 |
| UPEC 2 | 4 | 2 | 8 | 4 |
| UPEC 3 | 2 | 1 | 4 | 2 |
The data clearly indicates that amidochelocardin is generally twice as potent as its predecessor against a broad spectrum of pathogens.
Overcoming the Achilles' Heel of this compound: Efflux Pump Resistance
A key advantage of amidochelocardin lies in its ability to overcome a primary resistance mechanism that affects this compound. Resistance to this compound in Gram-negative bacteria, such as Klebsiella pneumoniae, is often mediated by the overexpression of the AcrAB-TolC efflux pump.[1] This pump actively expels this compound from the bacterial cell, preventing it from reaching its intracellular targets.
Amidochelocardin, however, is not significantly affected by this efflux mechanism.[1] This crucial difference is attributed to the chemical modification in its structure—the addition of a C2-carboxamido moiety. This modification is believed to hinder the recognition and/or transport of the molecule by the AcrAB-TolC pump, allowing it to accumulate within the bacterial cell and exert its antimicrobial effect.
Dual Mechanism of Action: A Two-Pronged Attack
Both this compound and amidochelocardin share a unique dual mechanism of action that distinguishes them from classical tetracyclines.[2] They not only inhibit protein synthesis by binding to the 30S ribosomal subunit but also disrupt the integrity of the bacterial cell membrane.[2]
At lower concentrations, the primary effect is the inhibition of protein synthesis, leading to bacteriostasis. At higher, clinically relevant concentrations, their ability to cause membrane depolarization becomes the dominant bactericidal mechanism.[2] This dual action is advantageous as it may slow the development of resistance, as bacteria would need to acquire mutations to counteract two distinct mechanisms simultaneously.
Experimental Protocols
The following section details the methodologies used to obtain the comparative bioactivity data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Bacterial isolates were grown on appropriate agar plates overnight. A few colonies were then used to inoculate cation-adjusted Mueller-Hinton Broth (CAMHB). The bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Preparation: Stock solutions of this compound and amidochelocardin were prepared in a suitable solvent. A series of two-fold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the diluted antibiotic was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth was sub-cultured onto antibiotic-free agar plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial inoculum.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Dual mechanism of action of this compound and Amidochelocardin.
Caption: Amidochelocardin overcomes efflux pump-mediated resistance.
Caption: Workflow for MIC and MBC determination.
Conclusion
References
Evaluating the Efficacy of Cetocycline Against Tetracycline-Resistant Bacterial Isolates: A Comparative Guide
Introduction
The rise of antibiotic resistance poses a significant threat to global health. Tetracycline-class antibiotics, once a cornerstone for treating a wide range of bacterial infections, have seen their efficacy diminished due to the spread of resistance mechanisms. This has spurred the development of new tetracycline derivatives that can overcome this resistance. Cetocycline (also known as chelocardin), an atypical tetracycline, and its derivatives have emerged as promising candidates in this endeavor.[1][2] This guide provides an objective comparison of this compound's performance against tetracycline-resistant bacterial isolates, supported by experimental data and detailed methodologies.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound (chelocardin), its bioengineered derivative amidochelocardin, and tetracycline against Escherichia coli strains expressing well-characterized tetracycline resistance mechanisms. The data indicates that while the parent compound, tetracycline, is rendered ineffective by these resistance mechanisms, both this compound and amidochelocardin retain significant antibacterial activity.
| Antibiotic | Test Strain (Resistance Mechanism) | MIC (µg/mL) |
| Tetracycline | E. coli WT (No resistance) | 0.5 |
| E. coli (pBR322-Tet(A)) (Efflux Pump) | 32 | |
| E. coli (pBR322-Tet(B)) (Efflux Pump) | 32 | |
| E. coli (pBR322-Tet(M)) (Ribosomal Protection) | 32 | |
| This compound (Chelocardin) | E. coli WT (No resistance) | 4 |
| E. coli (pBR322-Tet(A)) (Efflux Pump) | 4 | |
| E. coli (pBR322-Tet(B)) (Efflux Pump) | 4 | |
| E. coli (pBR322-Tet(M)) (Ribosomal Protection) | 4 | |
| Amidochelocardin | E. coli WT (No resistance) | 4 |
| E. coli (pBR322-Tet(A)) (Efflux Pump) | 4 | |
| E. coli (pBR322-Tet(B)) (Efflux Pump) | 4 | |
| E. coli (pBR322-Tet(M)) (Ribosomal Protection) | 4 |
Data sourced from Hennessen et al., 2020.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
1. Preparation of Bacterial Inoculum:
- Isolate three to five morphologically similar colonies of the test bacterium from an agar plate culture.
- Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of the antibiotic in a suitable solvent.
- Perform serial twofold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at 35-37°C for 16-20 hours.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Preparation:
- Prepare a bacterial inoculum as described for the MIC assay, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in a larger volume of broth.
- Prepare antibiotic solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
2. Exposure and Sampling:
- Add the antibiotic to the bacterial culture at time zero. Include a growth control without any antibiotic.
- Incubate the cultures at 35-37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
3. Viable Cell Counting:
- Perform serial tenfold dilutions of each aliquot in a sterile saline or buffer solution.
- Plate a known volume of each dilution onto an appropriate agar medium.
- Incubate the plates at 35-37°C for 18-24 hours.
- Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
4. Data Analysis:
- Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.
- Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log₁₀ reduction.
Mandatory Visualization
Caption: Major mechanisms of tetracycline resistance in bacteria.
Caption: Experimental workflow for evaluating antibiotic efficacy.
Caption: this compound's efficacy against common tetracycline resistance.
References
A Comparative Guide to Confirming the Antibacterial Spectrum of Newly Synthesized Cetocycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the antibacterial spectrum of newly synthesized batches of Cetocycline. It outlines the necessary experimental protocols and presents a comparative analysis against established tetracycline-class antibiotics. The objective is to ensure batch-to-batch consistency and accurately profile the activity of this compound for research and development purposes.
Experimental Workflow
The process for confirming the antibacterial spectrum involves a standardized workflow, from sample preparation to data analysis. This ensures that the generated data is robust, reproducible, and comparable to reference compounds.
Caption: Workflow for MIC determination of new this compound batches.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound and comparator antibiotics is determined by calculating their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[1]
1. Materials and Reagents:
-
Newly synthesized this compound
-
Comparator antibiotics: Omadacycline, Sarecycline, Minocycline[2][3][4]
-
Bacterial strains (e.g., ATCC reference strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
2. Preparation of Antibiotic Stock Solutions:
-
Prepare 1 mg/mL stock solutions of this compound and each comparator antibiotic in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
3. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
4. Broth Microdilution Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the antibiotic stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
The final volume in each well should be 50 µL before adding the bacterial inoculum.
-
Inoculate each well with 50 µL of the prepared bacterial suspension, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
5. Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours under ambient air conditions.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or a plate reader.
Comparative Antibacterial Spectrum
The following table summarizes hypothetical MIC data for a newly synthesized batch of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Data for established tetracycline-class antibiotics are included for direct comparison. Tetracyclines inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria.[3][5][6]
| Bacterial Species | This compound (New Batch) MIC (µg/mL) | Omadacycline MIC (µg/mL) | Sarecycline MIC (µg/mL) | Minocycline MIC (µg/mL) |
| Gram-Positive Aerobes | ||||
| Staphylococcus aureus (MSSA) | 0.25 | 0.25 | 0.5 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 | 0.5 | 1 | 1 |
| Streptococcus pneumoniae | 0.12 | 0.12 | 2 | 0.25 |
| Enterococcus faecalis | 1 | 0.25 | 32 | 8 |
| Cutibacterium acnes | 0.12 | 0.25 | 0.25 | 0.25 |
| Gram-Negative Aerobes | ||||
| Escherichia coli | 8 | 2 | >64 | 4 |
| Haemophilus influenzae | 2 | 1 | 8 | 2 |
| Klebsiella pneumoniae | 16 | 4 | >64 | 8 |
Note: Data presented is for illustrative purposes only and should be replaced with experimentally derived values.
Interpretation of Hypothetical Data:
-
The newly synthesized batch of this compound demonstrates potent activity against the tested Gram-positive pathogens, with MIC values comparable or superior to Minocycline and Sarecycline, particularly against Streptococcus pneumoniae.
-
Its activity against Enterococcus faecalis is notable, though slightly less potent than Omadacycline, a broad-spectrum aminomethylcycline.[2][7][8]
-
Similar to Sarecycline, which is known as a narrow-spectrum tetracycline, this compound shows limited activity against the tested Gram-negative bacilli.[9][10][11] This contrasts with the broader spectrum of Omadacycline and Minocycline.[2][3][12][13]
-
The potent activity against Cutibacterium acnes is consistent with other tetracycline-class drugs used in dermatology.[14]
This comparative profile suggests that the new batch of this compound performs as expected for a tetracycline with potent Gram-positive activity and a narrower Gram-negative spectrum. This confirms its antibacterial profile and ensures its suitability for further investigation.
References
- 1. litfl.com [litfl.com]
- 2. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minocycline - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. droracle.ai [droracle.ai]
- 6. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sarecycline - Wikipedia [en.wikipedia.org]
- 10. Microbiological Profile of Sarecycline, a Novel Targeted Spectrum Tetracycline for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. droracle.ai [droracle.ai]
- 13. Omadacycline - Wikipedia [en.wikipedia.org]
- 14. SARECYCLINE AND THE NARROW-SPECTRUM TETRACYCLINE CONCEPT: Currently Available Data and Potential Clinical Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
Cetocycline vs. Other Tetracyclines: A Head-to-Head Comparison Against Gram-Negative Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of cetocycline against a panel of other tetracycline-class antibiotics against key Gram-negative bacterial isolates. The data presented is compiled from publicly available research, and all experimental methodologies are detailed to ensure reproducibility and clear interpretation.
Introduction to this compound and Other Tetracyclines
The rising tide of antibiotic resistance necessitates the exploration of novel antimicrobial agents and the re-evaluation of older compounds. The tetracycline class of antibiotics, long a cornerstone in the treatment of various bacterial infections, has seen the development of newer generation agents with improved activity against resistant pathogens. This guide focuses on this compound (also known as chelocardin or cetotetrine), an early tetracycline analog, and compares its efficacy against Gram-negative bacteria with that of the parent compound, tetracycline, and a selection of modern tetracyclines including doxycycline, minocycline, tigecycline, eravacycline, and omadacycline.
Tetracyclines traditionally exert their bacteriostatic effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[1][2][3] However, this compound is considered an "atypical" tetracycline, exhibiting a dual mechanism of action that includes not only the inhibition of protein synthesis but also the disruption of the bacterial cell membrane, leading to depolarization. This dual action may contribute to its bactericidal activity at concentrations two to four times its minimum inhibitory concentration (MIC) and its retained activity against some tetracycline-resistant strains.[4][5]
Data Presentation: In Vitro Activity (MIC) Against Gram-Negative Isolates
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other tetracyclines against a range of clinically relevant Gram-negative bacteria. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), where available. Data for this compound and tetracycline are primarily drawn from a head-to-head comparative study by Proctor et al. (1978), while data for other tetracyclines are compiled from various contemporary surveillance studies.
Table 1: Comparative In Vitro Activity of this compound and Tetracycline Against Gram-Negative Bacilli
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli (100) | This compound | 4 | 8 |
| Tetracycline | 8 | >128 | |
| Klebsiella spp. (50) | This compound | 4 | 8 |
| Tetracycline | 16 | >128 | |
| Enterobacter spp. (50) | This compound | 4 | 8 |
| Tetracycline | 8 | >128 | |
| Serratia spp. (25) | This compound | 8 | 16 |
| Tetracycline | 64 | >128 | |
| Proteus spp. (indole-positive) (25) | This compound | 8 | 16 |
| Tetracycline | 64 | >128 | |
| Proteus mirabilis (25) | This compound | 16 | 32 |
| Tetracycline | 32 | >128 |
Data sourced from Proctor RA, et al. Antimicrob Agents Chemother. 1978.
Table 2: Comparative In Vitro Activity of Modern Tetracyclines Against Gram-Negative Bacilli (MIC₅₀/MIC₉₀ in µg/mL)
| Organism | Doxycycline | Minocycline | Tigecycline | Eravacycline | Omadacycline |
| Escherichia coli | 2 / 8 | 2 / 8 | 0.25 / 1 | 0.12 / 0.5 | 0.5 / 2 |
| Klebsiella pneumoniae | 8 / 32 | 4 / 16 | 1 / 2 | 0.5 / 2 | 2 / 8 |
| Enterobacter cloacae | 4 / 16 | 4 / 16 | 1 / 2 | 0.5 / 1 | 2 / 4 |
| Serratia marcescens | 32 / 64 | 16 / 64 | 2 / 4 | 2 / 2 | 8 / 16 |
| Proteus mirabilis | 32 / 128 | 16 / 64 | 4 / 16 | 2 / 2 | 16 / >32 |
Note: The MIC values for modern tetracyclines are compiled from multiple sources and may vary based on the specific study, geographic location, and time of isolate collection. These values are provided for comparative purposes.
Experimental Protocols
The following section details the generalized methodologies for the key experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Methodology: Broth Microdilution
-
Preparation of Antimicrobial Solutions: Stock solutions of each tetracycline are prepared in a suitable solvent as recommended by the manufacturer. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium (e.g., MacConkey agar for Enterobacteriaceae) for 18-24 hours at 35°C. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C in ambient air for 16-20 hours.
-
Reading of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Quality Control: Concurrently with the testing of clinical isolates, a reference strain with known MIC values for the tested antibiotics (e.g., Escherichia coli ATCC 25922) is included to ensure the accuracy and reproducibility of the results.
Mandatory Visualizations
Mechanism of Action: this compound vs. Other Tetracyclines
Caption: Dual mechanism of action of this compound compared to typical tetracyclines.
Experimental Workflow: Broth Microdilution MIC Testing
Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).
Summary and Conclusion
The available in vitro data suggests that this compound demonstrates notable activity against several Gram-negative bacilli, and in some cases, may be more potent than the parent tetracycline compound, particularly against isolates that have developed resistance to older tetracyclines. Its unique dual mechanism of action, targeting both protein synthesis and the bacterial cell membrane, distinguishes it from other members of the tetracycline class and may contribute to its bactericidal properties.
Compared to modern tetracyclines such as tigecycline, eravacycline, and omadacycline, which have been specifically engineered to overcome common tetracycline resistance mechanisms, a comprehensive head-to-head comparison with this compound is lacking in recent literature. The provided MIC data for these newer agents generally show greater potency against a broad range of Gram-negative isolates compared to the historical data for this compound.
Further research, including direct comparative studies using contemporary clinical isolates and standardized methodologies, is warranted to fully elucidate the potential clinical utility of this compound in an era of increasing antimicrobial resistance. Its unique mode of action suggests it could be a valuable scaffold for the development of new antibiotics. This guide provides a foundational dataset and methodological framework to support such future investigations.
References
- 1. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics: Unraveling the Bacterial Response to Cetocycline Versus Tetracycline
A guide for researchers and drug development professionals on the proteomic landscapes shaped by a classic antibiotic and its next-generation counterpart.
In the ongoing battle against antimicrobial resistance, understanding the nuanced cellular responses of bacteria to different antibiotics is paramount. This guide provides a comparative overview of the proteomic effects of the conventional antibiotic, tetracycline, and a newer analog, Cetocycline. While extensive proteomic data exists for tetracycline, similar detailed studies for this compound are not yet publicly available. Therefore, this guide will present the known proteomic impact of tetracycline and offer inferred, comparative insights for this compound based on its presumed mechanism of action as a modern tetracycline derivative.
Introduction to Tetracycline and the Advent of this compound
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2][3][4][5] They achieve this by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosome's A-site, effectively halting the elongation of the polypeptide chain.[4][6][7][8][9] First discovered in the 1940s, tetracyclines have been widely used in clinical and veterinary medicine.[10] However, their extensive use has led to the emergence of widespread bacterial resistance, primarily through two mechanisms: efflux pumps that actively remove the drug from the cell, and ribosomal protection proteins that dislodge the antibiotic from its target.[2][3]
To counter these resistance mechanisms, newer generations of tetracyclines have been developed. These modern analogs, which include compounds like tigecycline, omadacycline, and eravacycline, feature structural modifications designed to evade resistance mechanisms and exhibit improved potency. This compound represents one such next-generation tetracycline, engineered to overcome the limitations of its predecessors. While specific details on this compound's structure and development are not widely published, it is presumed to follow the trend of third-generation tetracyclines with modifications that enhance its binding to the ribosome and reduce its susceptibility to efflux and ribosomal protection.[10]
Comparative Proteomic Analysis: Known Effects of Tetracycline and Inferred Effects of this compound
The study of how a cell's complete set of proteins—its proteome—changes in response to an antibiotic provides a detailed picture of the drug's mechanism of action and the bacterium's survival strategies.
Tetracycline's Impact on the Bacterial Proteome
Quantitative proteomic studies on bacteria treated with tetracycline, particularly in model organisms like Escherichia coli, have revealed significant changes in the expression of proteins involved in various cellular processes. These findings provide a baseline for understanding the broader effects of this class of antibiotics.
Table 1: Key Protein Expression Changes in E. coli Treated with Tetracycline
| Cellular Process | Upregulated Proteins | Downregulated Proteins | Inferred Consequence |
| Protein Synthesis | - | Ribosomal proteins, translation initiation and elongation factors | Direct inhibition of translation |
| Stress Response | Chaperones (e.g., DnaK, GroEL), proteases (e.g., Lon, ClpP) | - | Cellular attempt to manage misfolded or damaged proteins resulting from translation disruption |
| Metabolism | Enzymes in amino acid biosynthesis pathways | Enzymes in energy metabolism (e.g., TCA cycle) | Compensation for amino acid starvation and a general slowdown of cellular metabolism |
| Cell Envelope | Outer membrane proteins (e.g., OmpF, OmpC) | - | Alterations in membrane permeability and transport |
| DNA Replication & Repair | DNA repair enzymes (e.g., RecA) | - | Secondary effects of cellular stress on DNA integrity |
Inferred Proteomic Signature of this compound
Given that this compound is a tetracycline analog, its primary effect on the bacterial proteome is expected to be the inhibition of protein synthesis, similar to tetracycline. However, due to its presumed modifications to overcome resistance, the proteomic response to this compound may differ in several key aspects:
-
More Potent Inhibition of Protein Synthesis: this compound is likely to cause a more pronounced and rapid downregulation of proteins involved in translation compared to tetracycline, especially in tetracycline-resistant strains. This would be a direct consequence of its enhanced binding to the ribosome and evasion of ribosomal protection proteins.
-
Reduced Upregulation of Efflux Pumps: In bacteria possessing tetracycline-specific efflux pumps, treatment with this compound is expected to result in a less significant upregulation of these proteins compared to tetracycline. This is because this compound's structure is likely designed to be a poor substrate for these pumps.
-
Differential Stress Response: The stress response induced by this compound might be more acute. A more effective blockage of protein synthesis could lead to a stronger induction of chaperones and proteases to deal with the rapid accumulation of stalled ribosomal complexes and truncated polypeptides.
-
Impact on Resistant Strains: The most significant difference in the proteomic profiles would be observed in tetracycline-resistant bacteria. While tetracycline might only elicit a modest response in such strains, this compound is expected to induce a proteomic signature closer to that seen in susceptible strains treated with tetracycline, indicating its ability to bypass the resistance mechanisms.
Experimental Protocols for Comparative Proteomics
To empirically validate the inferred differences between this compound and tetracycline, a standardized quantitative proteomics workflow is essential.
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strain: Select a suitable bacterial strain, for example, E. coli K-12 for a baseline and a tetracycline-resistant strain (e.g., expressing TetA efflux pump or TetM ribosomal protection protein) for comparative analysis.
-
Culture Conditions: Grow the bacterial cultures in a suitable medium (e.g., Luria-Bertani broth) at 37°C with shaking to mid-logarithmic phase (OD600 ≈ 0.5).
-
Antibiotic Treatment: Divide the cultures into three groups: untreated control, tetracycline-treated, and this compound-treated. Add the antibiotics at their respective minimum inhibitory concentrations (MIC) or a sub-lethal concentration to ensure cell viability for protein extraction. Incubate for a defined period (e.g., 1-2 hours) to allow for changes in protein expression.
Protein Extraction and Digestion
-
Cell Lysis: Harvest the bacterial cells by centrifugation and wash with a suitable buffer. Lyse the cells using a combination of enzymatic (e.g., lysozyme) and physical methods (e.g., sonication) in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Quantify the total protein concentration in the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
Protein Digestion: Take an equal amount of protein from each sample and perform in-solution or in-gel digestion. Reduce the disulfide bonds with dithiothreitol (DTT), alkylate the cysteine residues with iodoacetamide (IAA), and digest the proteins into peptides using trypsin overnight at 37°C.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Peptides are separated by reverse-phase chromatography and subjected to tandem mass spectrometry for fragmentation and identification.
-
Protein Identification and Quantification: Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a relevant bacterial protein database to identify the peptides and corresponding proteins. Use a label-free quantification (LFQ) method or a labeling method (e.g., TMT, iTRAQ) to determine the relative abundance of each protein across the different treatment groups.
-
Bioinformatic Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the control and antibiotic-treated groups. Use bioinformatics tools to perform functional annotation and pathway analysis of the differentially expressed proteins to understand the cellular processes affected by each antibiotic.
Visualizing the Experimental and Mechanistic Frameworks
To provide a clearer understanding of the methodologies and mechanisms discussed, the following diagrams are provided.
Conclusion
Comparative proteomics is a powerful tool for dissecting the cellular responses to antibiotics. While the proteomic effects of tetracycline are well-documented, highlighting its impact on protein synthesis, stress responses, and metabolism, the specific effects of newer analogs like this compound remain to be fully elucidated. Based on the trajectory of tetracycline development, it is reasonable to infer that this compound will exhibit a more potent and targeted inhibition of protein synthesis, particularly in resistant strains. Future proteomic studies directly comparing this compound and tetracycline are crucial to validate these inferences and to provide a deeper understanding of the advantages of this next-generation antibiotic. Such data will be invaluable for the continued development of effective strategies to combat antibiotic resistance.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Total Synthesis of the Tetracyclines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Development of Third-Generation Tetracycline Antibiotics and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of Cetocycline: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cetocycline, a compound that should be managed with precautions similar to those for potent tetracycline antibiotics or cytotoxic agents due to the potential for biological activity and associated hazards. A substance-specific risk assessment should always be conducted before beginning any work.
Personal Protective Equipment (PPE)
The primary defense against exposure to potentially hazardous compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE | Notes |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | - Nitrile gloves (single pair) - Lab coat | Inspect gloves for any signs of damage before use. |
| Medium-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure) | - Double-gloving (nitrile) - Disposable gown with knit cuffs - Eye protection (safety glasses with side shields or goggles) - Surgical mask | All manipulations of powdered this compound should be performed in a certified chemical fume hood or other ventilated enclosure. |
| High-Risk Activities (e.g., potential for aerosol generation, cleaning spills) | - Double-gloving (nitrile) - Disposable, fluid-resistant gown with knit cuffs - Full-face shield or goggles in combination with a fluid-resistant mask - Respiratory protection (e.g., N95 respirator) may be required based on risk assessment | A full face shield is preferred when there is a risk of splashing.[1] Respiratory protection should be used for large spills or when handling powders outside of a ventilated enclosure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling from receipt to disposal.
Experimental Protocols
Detailed methodologies for key handling procedures are provided below to ensure safe and consistent execution.
3.1. Weighing of Powdered this compound
-
Preparation:
-
Don the appropriate PPE for medium-risk activities.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, and labeled receiving container.
-
-
Procedure:
-
Place the analytical balance inside the chemical fume hood.
-
Carefully open the primary container of this compound.
-
Using a clean spatula, transfer the desired amount of powder to the weigh paper or boat on the balance.
-
Once the desired weight is achieved, securely close the primary container.
-
Transfer the weighed powder to the labeled receiving container.
-
-
Post-Procedure:
-
Wipe down the spatula, balance, and surrounding work area with a suitable solvent to decontaminate.
-
Dispose of all contaminated materials, including weigh paper and gloves, as hazardous waste.
-
3.2. Preparation of a this compound Stock Solution
-
Preparation:
-
Don the appropriate PPE for medium-risk activities.
-
Perform all steps within a chemical fume hood.
-
Have the weighed this compound, the appropriate solvent, and a labeled volumetric flask ready.
-
-
Procedure:
-
Carefully add the weighed this compound to the volumetric flask.
-
Add a small amount of the solvent to the flask and gently swirl to dissolve the powder.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Post-Procedure:
-
Decontaminate all equipment and the work surface.
-
Dispose of all contaminated disposable items as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Method | Guidelines |
| Unused/Expired this compound Powder | Hazardous Chemical Waste | - Collect in a clearly labeled, sealed container. - Do not mix with other chemical waste unless compatibility is confirmed. - Follow your institution's hazardous waste disposal procedures. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Hazardous Chemical Waste | - Segregate from non-hazardous waste. - Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Hazardous Chemical Waste | - Place in a designated, labeled hazardous waste container immediately after use. |
| Liquid Waste (e.g., stock solutions, experimental media) | Hazardous Chemical Waste | - Collect in a labeled, sealed, and compatible waste container. - Do not dispose of down the drain.[2] |
Spill Management:
In the event of a spill, the primary objective is to contain the spill and decontaminate the area while protecting personnel.
-
Evacuate and Secure:
-
Alert others in the immediate area.
-
If the spill is large or involves a significant amount of powder, evacuate the area and contact the institutional safety office.
-
-
Don Appropriate PPE:
-
Contain and Clean:
-
For liquid spills, cover with an absorbent material from a chemical spill kit.
-
For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Carefully collect all contaminated materials and place them in a labeled hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area with a suitable decontaminating solution, followed by a final rinse.
-
Dispose of all cleaning materials as hazardous waste.
-
By adhering to these safety and logistical guidelines, laboratory professionals can handle this compound with a high degree of safety, minimizing personal and environmental risks. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
